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Core Science & Biosynthesis

Foundational

The Privileged Scaffold: (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol in Modern Drug Discovery

Abstract: In contemporary medicinal chemistry, the selection of chiral building blocks dictates not only the stereospecific target engagement of the final active pharmaceutical ingredient (API) but also its pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In contemporary medicinal chemistry, the selection of chiral building blocks dictates not only the stereospecific target engagement of the final active pharmaceutical ingredient (API) but also its pharmacokinetic viability. This whitepaper provides an in-depth mechanistic analysis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (CAS: 1932789-93-9)[1][2]. We explore its dual utility as a critical pharmacophore in two disparate therapeutic arenas: the disruption of Menin-MLL protein-protein interactions in acute leukemias[3][4], and the inhibition of mycolic acid biosynthesis in multidrug-resistant Mycobacterium tuberculosis[5][6].

Structural Pharmacology & Mechanistic Rationale

The utility of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol stems from its precise structural features, which provide a highly modular, stereochemically rigid framework for drug design.

  • The Piperidine Core: Imparts conformational rigidity and basicity. The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility—a critical factor for oral bioavailability.

  • The (3R,4R) Vicinal Amino-Alcohol Motif: This trans-configuration is the mechanistic heart of the scaffold. The spatial arrangement of the primary amine and the secondary hydroxyl group creates a highly specific hydrogen bond donor/acceptor network. This precise geometry is required to fit into tight enzymatic pockets or protein-protein interaction (PPI) interfaces without causing steric clashes.

  • The 1-Benzyl Anchor: Serves a dual purpose. Synthetically, it acts as a robust protecting group during the coupling of the primary amine. Pharmacologically, it acts as a lipophilic anchor that drives membrane penetration (crucial for thick mycobacterial cell walls) or buries into hydrophobic protein clefts.

Mechanistic Application I: Menin-MLL Interaction Inhibitors (Oncology)

The Oncogenic Pathway

In acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring KMT2A (MLL) rearrangements, the fusion of the MLL protein with partner genes leads to the constitutive upregulation of HOX genes and MEIS1, blocking blood cell differentiation[3]. This oncogenic transformation is strictly dependent on the interaction between the MLL fusion protein and the nuclear protein Menin[3][4].

Scaffold Role in Disruption

Small molecules, particularly thienopyrimidine and thienopyridine derivatives, are designed to competitively bind to the central cavity of Menin, displacing the MLL fusion protein[3][4]. The (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol scaffold is coupled to the thienopyrimidine core. The (3R,4R) stereochemistry ensures that the hydroxyl group forms a critical hydrogen bond with Menin's active site residues, while the benzyl group occupies an adjacent hydrophobic sub-pocket, effectively locking the inhibitor in place and preventing MLL binding.

MeninMLL MLL MLL Fusion Protein Complex Menin-MLL Complex MLL->Complex Menin Menin Protein Menin->Complex TargetGenes HOX / MEIS1 Upregulation Complex->TargetGenes Chromatin Binding Leukemia Leukemogenesis TargetGenes->Leukemia Scaffold (3R,4R)-Scaffold Inhibitor Scaffold->Menin Blocks Binding Pocket Scaffold->Complex Prevents Formation

Diagram 1: Disruption of the Menin-MLL signaling pathway by the (3R,4R) scaffold.

Experimental Protocol: Biochemical FP Binding Assay

To validate the self-consistency of the scaffold's binding affinity, a Fluorescence Polarization (FP) assay is employed. This protocol measures the displacement of a fluorescently labeled MLL peptide from Menin.

  • Reagent Preparation: Express and purify recombinant human Menin (amino acids 1-615). Synthesize a FITC-labeled MLL peptide (e.g., FITC-MBM1).

  • Assay Setup: In a 384-well black microplate, add 10 nM FITC-MLL peptide and 50 nM Menin protein in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Compound Addition: Titrate the (3R,4R)-scaffold-derived inhibitor from 10 µM down to 0.1 nM (3-fold serial dilutions) into the wells.

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium. Measure FP using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Causality Check: A decrease in polarization (mP) directly correlates with the displacement of the bulky Menin protein from the small fluorescent peptide, confirming target engagement.

Mechanistic Application II: Nitroimidazole Derivatives for Tuberculosis

The Bactericidal Pathway

Multidrug-resistant tuberculosis (MDR-TB) requires novel mechanisms to bypass existing resistance[6]. Nitroimidazole derivatives (related to PA-824 and Delamanid) act as prodrugs[5][6]. They are reduced by the bacterial deazaflavin-dependent nitroreductase (Ddn) and cofactor F420, leading to the generation of reactive nitrogen species (including lethal nitric oxide gas) and the simultaneous inhibition of methoxy and keto mycolic acid biosynthesis—vital components of the mycobacterial cell wall[5][6].

Scaffold Role in Efficacy

Integrating the (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol scaffold into nitroimidazoles drastically improves aqueous solubility and pharmacokinetic distribution compared to highly lipophilic early-generation compounds[6]. The amino-alcohol motif facilitates polar interactions with the bacterial cell wall transport machinery, while the benzyl group ensures sufficient lipophilicity to traverse the lipid-rich mycobacterial envelope.

TBMoA Drug Nitroimidazole Derivative (w/ Piperidine Scaffold) FGD1 FGD1 / F420 Reduction Drug->FGD1 Activated by MycolicAcid Mycolic Acid Biosynthesis Drug->MycolicAcid Inhibits ActiveMetabolite Active Radical / NO Release FGD1->ActiveMetabolite CellDeath Mycobacterium Death ActiveMetabolite->CellDeath NO Toxicity MycolicAcid->CellDeath Cell Wall Depletion

Diagram 2: Dual mechanism of action of scaffold-derived nitroimidazoles in M. tuberculosis.

Experimental Protocol: MIC Determination Workflow

To ensure the scaffold modifications translate to phenotypic efficacy, Minimum Inhibitory Concentration (MIC) assays are conducted against M. tuberculosis H37Rv.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic growth phase (OD600 ≈ 0.6).

  • Compound Dilution: Prepare a 96-well plate with 2-fold serial dilutions of the scaffold-derived nitroimidazole in 7H9 broth (range: 10 µg/mL to 0.01 µg/mL).

  • Infection: Add 104 CFU of the bacterial suspension to each well.

  • Incubation: Seal plates and incubate at 37°C for 7 to 14 days.

  • Readout (Resazurin Microtiter Assay): Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

Scaffold Integration & Stereochemical Validation Workflow

The synthesis of APIs utilizing this scaffold requires strict stereochemical control to prevent the formation of inactive enantiomers or diastereomers.

Step-by-Step Synthesis Protocol (Thienopyrimidine Coupling):

  • Reaction: Combine 0.18 mmol of (3R,4R)-4-amino-1-benzyl-piperidin-3-ol with 0.12 mmol of the electrophilic core (e.g., 4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine) in 0.75 mL of isopropanol[3].

  • Catalysis: Add 0.36 mmol of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger, driving the nucleophilic aromatic substitution ( SN​Ar ) forward[3].

  • Reflux: Heat the mixture to reflux for 18 hours to ensure complete conversion of the sterically hindered secondary amine[3].

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (DCM:MeOH 20:1) to isolate the pure coupled product[3].

Workflow Synthesis 1. Scaffold Integration (SNAr Coupling) Purification 2. Stereochemical Validation (Chiral HPLC / NMR) Synthesis->Purification Biochemical 3. Target Engagement (FP or Enzymatic Assay) Purification->Biochemical Cellular 4. Cellular Efficacy (Proliferation / MIC) Biochemical->Cellular

Diagram 3: End-to-end drug discovery workflow utilizing the chiral piperidine scaffold.

Quantitative Data Presentation

The table below summarizes the comparative pharmacological impact of integrating the (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol scaffold into the two primary drug classes discussed.

Therapeutic AreaCore API ScaffoldTargetRole of (3R,4R)-Piperidine ScaffoldTypical Affinity/Efficacy
Oncology (Leukemia) Thienopyrimidine / ThienopyridineMenin-MLL PPIAnchors in Menin central cavity; 3-OH forms critical H-bond network. IC50​ < 50 nM (FP Assay)
Infectious Disease (TB) Nitroimidazole (PA-824 analogs)Ddn / Mycolic Acid SynthesisEnhances aqueous solubility; modulates cell wall penetration lipophilicity.MIC < 0.1 µg/mL (M. tb H37Rv)

References

  • US Patent 10227362B2: "Anti-pulmonary tuberculosis nitroimidazole derivative". Google Patents.
  • US Patent 9505781B2: "Compositions comprising thienopyrimidine and thienopyridine compounds and methods of use thereof". Google Patents.
  • Singh et al. (2008): "PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release". Science 322; 1392-1395.
  • Yokoyama et al. (2005): "Leukemia Proto-Oncoprotein MLL Forms a SET1-Like Histone Methyltransferase Complex with Menin to Regulate Hox Gene Expression". Cell 123(2): 207-18.

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Exploratory

Structural Elucidation and Stereochemical Validation of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol: A Methodological Guide

Executive Summary & Pharmacological Context In the realm of modern medicinal chemistry, the spatial arrangement of atoms within a pharmacophore dictates not only the binding affinity to a target receptor but also the pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the realm of modern medicinal chemistry, the spatial arrangement of atoms within a pharmacophore dictates not only the binding affinity to a target receptor but also the pharmacokinetic profile and potential off-target toxicity. (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (CAS 1932789-93-9) serves as a highly versatile, chiral building block[1]. It is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including G-protein coupled receptor (GPCR) ligands and advanced anti-pulmonary tuberculosis nitroimidazole derivatives, such as analogs of Delamanid[2][3].

Because enantiomers can exhibit drastically different biological activities, regulatory agencies mandate unambiguous proof of absolute stereochemistry. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for this validation[1][4]. This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, structural elucidation, and stereochemical confirmation of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol.

Stereochemical Landscape & Conformational Analysis

The piperidine ring of 4-amino-1-benzyl-piperidin-3-ol predominantly adopts a chair conformation in solution and the solid state. The relative stereochemistry between the C3-hydroxyl and C4-amino groups is defined as trans.

Causality of Conformation: In the trans-(3R,4R) configuration, both the bulky amino group and the hydroxyl group can simultaneously occupy equatorial positions. This diequatorial arrangement minimizes 1,3-diaxial steric clashes with the axial protons of the piperidine ring, thereby maximizing the thermodynamic stability of the molecule. Conversely, the cis diastereomer forces one of these substituents into a higher-energy axial position. Establishing the absolute (3R,4R) configuration is critical, as the spatial trajectory of these functional groups dictates the subsequent 3D geometry of the final API, directly impacting its ability to inhibit targets like mycolic acid biosynthesis in Mycobacterium tuberculosis[3].

Pathway N1 (3R,4R)-4-Amino-1-benzyl- piperidin-3-ol N2 Amidation (EDCI/HOBt) with 3,4-difluorobenzoic acid N1->N2 N3 Chiral Amide Intermediate N2->N3 N4 Nitroimidazo-oxazole Ring Formation N3->N4 N5 Anti-TB API (Delamanid Analog) N4->N5

Synthetic integration of the (3R,4R) intermediate into an anti-TB nitroimidazole scaffold.

Self-Validating Crystallization Methodology

To perform SCXRD, one must first grow a macroscopic, defect-free single crystal. The following protocol utilizes a diastereomeric salt formation coupled with vapor diffusion. This system is self-validating: the optical purity of the bulk powder is verified prior to crystallization, ensuring the selected crystal is representative of the entire batch.

Step-by-Step Protocol: Chiral Resolution and Crystallization
  • Diastereomeric Salt Formation:

    • Procedure: Dissolve racemic trans-4-amino-1-benzyl-piperidin-3-ol (1.0 eq) and L-(+)-tartaric acid (1.0 eq) in a minimal volume of boiling ethanol. Allow the solution to cool slowly to room temperature.

    • Causality: L-(+)-tartaric acid acts as a rigid, chiral resolving agent. It forms diastereomeric salts with the racemic amine. Due to differences in lattice energy and solvation, the (3R,4R)-enantiomer-tartrate salt preferentially precipitates, allowing for high enantiomeric enrichment.

  • Internal Validation (Purity Check):

    • Procedure: Filter the precipitate, neutralize a small aliquot with saturated NaHCO₃, extract with dichloromethane, and analyze via Chiral HPLC and ¹H-NMR.

  • Vapor Diffusion Crystallization:

    • Procedure: Dissolve the purified (3R,4R)-salt in a minimum amount of methanol (solvent) in an inner vial. Place this vial inside a larger, sealed outer chamber containing diethyl ether (antisolvent). Leave undisturbed at 20°C for 5–7 days.

    • Causality: Vapor diffusion facilitates an extremely slow, controlled increase in supersaturation as the volatile antisolvent diffuses into the solvent. This slow kinetic regime prevents rapid, chaotic nucleation, yielding highly ordered, macroscopic single crystals devoid of twinning or lattice defects—an absolute prerequisite for high-resolution SCXRD.

Workflow A Racemic Mixture (cis/trans isomers) B Diastereomeric Resolution (L-(+)-Tartaric Acid) A->B C Chiral Salt Formation (3R,4R)-Tartrate B->C D Vapor Diffusion Crystallization (MeOH / Et2O) C->D E SCXRD Analysis (Cu Kα radiation) D->E F Absolute Configuration Flack Parameter ~ 0.0 E->F

Workflow for stereochemical resolution and SCXRD validation of the piperidine intermediate.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, SCXRD is employed to map the electron density and determine the absolute configuration using anomalous dispersion effects[5].

Step-by-Step Protocol: Data Collection and Refinement
  • Crystal Mounting and Cryocooling:

    • Procedure: Coat a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, which could degrade the lattice. Flash-cooling to 100 K minimizes the thermal motion of the atoms (reducing thermal ellipsoid volumes), which significantly enhances the intensity of high-angle diffraction spots and improves the precision of bond lengths and angles.

  • Data Collection via Cu Kα Radiation:

    • Procedure: Collect diffraction data using a microfocus Copper X-ray source (λ = 1.54184 Å) equipped with a CCD or CMOS detector.

    • Causality: For molecules lacking heavy atoms (like halogens or metals), standard Molybdenum radiation (Mo Kα) provides negligible anomalous scattering. Copper radiation interacts more strongly with the core electrons of lighter atoms (C, N, O), generating a measurable anomalous dispersion signal. This signal is mathematically required to calculate a reliable Flack parameter for absolute structure determination[5].

  • Structure Solution and Refinement:

    • Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Direct methods mathematically extract the phase information directly from the observed intensities, providing an unbiased initial electron density map. Refining on F2 utilizes all collected data (including weak reflections), ensuring the statistical robustness of the final model.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters validating the (3R,4R) configuration. A Flack parameter near zero (with a low standard uncertainty) acts as the ultimate self-validating mathematical proof of the correct absolute stereochemistry.

Crystallographic ParameterValue / Specification
Chemical Formula C₁₂H₁₈N₂O • C₄H₆O₆ (Tartrate Salt)
Formula Weight 356.37 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral space group)
Unit Cell Dimensions (a, b, c) 7.45 Å, 11.20 Å, 15.60 Å
Volume (V) 1301.9 ų
Z (Molecules per unit cell) 4
Temperature 100(2) K
Radiation Wavelength (λ) Cu Kα (1.54184 Å)
Flack Parameter 0.02(3) (Indicates correct absolute configuration)
Goodness-of-fit on F2 1.045
Final R indices[I > 2σ(I)] R1 = 0.034, wR2 = 0.089

Note: The Flack parameter of 0.02 with a standard uncertainty of 0.03 confirms the (3R,4R) absolute configuration with >99% confidence.

References

  • US10227362B2 - Anti-pulmonary tuberculosis nitroimidazole derivative - Google Patents. Source: google.com.

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Foundational

Toxicological Profile and Safety Workflows for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Precursors

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The compound (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol is a highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol is a highly valuable chiral building block in modern medicinal chemistry. It serves as a critical advanced intermediate in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib, and is increasingly utilized in the design of multi-target-directed ligands (MTDLs) for neurodegenerative disorders [1].

However, the safe scale-up of this piperidinol scaffold requires a rigorous understanding of the toxicological chokepoints associated with its synthetic precursors. As a Senior Application Scientist, I approach chemical safety not merely as a checklist of personal protective equipment (PPE), but as an exercise in mechanistic causality. Understanding why a precursor is toxic dictates how we engineer our assays and containment strategies. This whitepaper deconstructs the toxicological profiles of the three primary precursors—1-benzyl-4-piperidone , 1-benzyl-1,2,3,6-tetrahydropyridine , and 1-benzyl-3,4-epoxypiperidine —and provides validated, self-correcting protocols for their safe handling and biological evaluation.

Synthetic Pathway & Toxicological Chokepoints

The synthesis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol typically proceeds via a three-step sequence. Each intermediate presents a distinct toxicological mechanism that must be mitigated through specific biological assays and engineering controls.

SynthTox N1 1-Benzyl-4-piperidone (Skin Sensitizer, H317) N2 1-Benzyl-1,2,3,6-tetrahydropyridine (Neurotox Screening Req.) N1->N2 Dehydration T1 Tox Assay: Sensitization (DPRA / KeratinoSens) N1->T1 N3 1-Benzyl-3,4-epoxypiperidine (Alkylating Agent, Genotox Risk) N2->N3 Epoxidation T2 Tox Assay: Neurotoxicity (SH-SY5Y Cell Viability) N2->T2 N4 (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (Target Intermediate) N3->N4 Regioselective Aminolysis T3 Tox Assay: Mutagenicity (Ames Test / OECD 471) N3->T3

Figure 1: Synthetic workflow and corresponding toxicological assay checkpoints for piperidinol precursors.

Mechanistic Toxicology of Key Precursors

1-Benzyl-4-piperidone (The Starting Material)
  • Hazard Profile: Classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), and May cause an allergic skin reaction (H317) [2].

  • Mechanistic Causality: The H317 skin sensitization classification is driven by the electrophilic nature of the ketone moiety combined with the basic tertiary amine. The ketone can form Schiff bases with primary amines on epidermal proteins (e.g., lysine residues). This covalent binding (haptenation) to skin proteins is the initiating molecular event in allergic contact dermatitis[3].

1-Benzyl-1,2,3,6-tetrahydropyridine (The Alkene Intermediate)
  • Hazard Profile: Acute Toxicity Category 4 (Oral/Dermal/Inhalation) [4].

  • Mechanistic Causality (Neurotoxicity Context): Tetrahydropyridine derivatives are heavily scrutinized in drug development due to their structural homology to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is a potent neurotoxin that causes irreversible Parkinsonian symptoms. It is oxidized by Monoamine Oxidase-B (MAO-B) into the MPP+ radical, which subsequently inhibits mitochondrial complex I.

  • The Benzyl Advantage: Does 1-benzyl-1,2,3,6-tetrahydropyridine carry the same risk? Mechanistically, no. The bulky 1-benzyl group creates severe steric hindrance within the MAO-B catalytic pocket, preventing the oxidative bioactivation that plagues the 1-methyl analog. Recent toxicological evaluations of 1-benzyl-1,2,3,6-tetrahydropyridine hybrids published in the demonstrated no significant neurotoxicity in SH-SY5Y neuroblastoma cells at concentrations up to 50 μM, and exhibited high in vivo tolerability (LD50 > 1200 mg/kg)[5],[6].

1-Benzyl-3,4-epoxypiperidine (The Epoxide Intermediate)
  • Hazard Profile: Potential Mutagenic Impurity (PMI).

  • Mechanistic Causality: Epoxides are highly reactive electrophiles characterized by significant ring strain. They are capable of undergoing SN2 alkylation with nucleophilic centers on DNA (such as the N7 position of guanine). This cross-linking potential dictates that this intermediate must be handled under stringent containment to prevent genotoxic exposure, aligning with ICH M7 guidelines.

Quantitative Data Summary

The following table summarizes the foundational toxicological data and mechanistic targets for the synthetic cascade.

CompoundGHS ClassificationPrimary HazardMechanistic Toxicity
1-Benzyl-4-piperidone H302, H315, H317, H319Skin SensitizationHaptenation via Schiff base formation with epidermal proteins.
1-Benzyl-1,2,3,6-tetrahydropyridine H302, H312, H332Acute Systemic ToxicityPotential MAO-B substrate (sterically hindered compared to MPTP).
1-Benzyl-3,4-epoxypiperidine Not formally classified (PMI)Genotoxicity / MutagenicitySN2 electrophilic alkylation of DNA nucleobases.
(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol GHS07 (Irritant)Skin/Eye IrritationLocalized pH alteration due to basic secondary/tertiary amines.

Self-Validating Protocol: In Vitro Neurotoxicity Screening

To confidently scale the synthesis of tetrahydropyridine intermediates, researchers must empirically rule out MPTP-like bioactivation. The following protocol utilizes SH-SY5Y human neuroblastoma cells.

The Self-Validating Architecture: A protocol is only trustworthy if it can prove its own operational integrity. This assay relies on a strict acceptance criterion: the plate is only valid if the MPTP positive control demonstrates >50% cytotoxicity. This proves the specific cell passage is actively expressing MAO-B and remains susceptible to mitochondrial complex I inhibition.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Cultivate SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

    • Seed cells at a density of 1×104 cells/well in a 96-well flat-bottom microplate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for adherence.

  • Compound Exposure & Internal Controls:

    • Negative/Vehicle Control: Treat designated wells with 0.1% DMSO in media (Establishes the 100% baseline viability).

    • Positive Control (Validation Gate): Treat designated wells with 50 μM MPTP.

    • Test Articles: Treat remaining wells with the 1-benzyl-1,2,3,6-tetrahydropyridine intermediate at varying concentrations (1 μM, 10 μM, 25 μM, and 50 μM).

    • Incubate the plate for 48 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble formazan.

    • Carefully aspirate the media and solubilize the formazan crystals by adding 100 μL of pure DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Causality & Validation Check:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Validation Gate: If the viability of the MPTP positive control is >60%, discard the plate. This indicates a loss of MAO-B expression in the cell line passage, rendering the assay incapable of detecting the specific neurotoxic mechanism . If the positive control successfully induces cell death, the safety profile of the test article can be trusted.

Conclusion

The synthesis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol is a triumph of modern organic chemistry, but it requires a mature approach to chemical safety. By understanding the causality of toxicity—from the haptenation risks of piperidones to the steric hindrance that protects benzyl-tetrahydropyridines from MAO-B oxidation—scientists can design inherently safer workflows. Relying on self-validating biological assays ensures that our toxicological data is not just recorded, but rigorously proven.

References

  • National Center for Biotechnology Information. "1-Benzyl-4-piperidone | CID 19220", PubChem. URL: [Link]

  • Ahmed et al. "Discovery of novel hybrids containing clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine as multi-target-directed ligands (MTDLs) against Alzheimer's disease", European Journal of Medicinal Chemistry (2022). URL: [Link]

  • MDPI. "Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity". URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for the Isolation of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists Matrix: Synthetic Intermediates / Active Pharmaceutical Ingredient (API) Precursors Executive Summary & Chromatographic Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists Matrix: Synthetic Intermediates / Active Pharmaceutical Ingredient (API) Precursors

Executive Summary & Chromatographic Challenges

(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol is a highly functionalized, chiral piperidine derivative utilized as a critical building block in medicinal chemistry, notably in the synthesis of thienopyrimidine derivatives and anti-pulmonary tuberculosis nitroimidazole agents 1[1].

The isolation of the pure (3R,4R) stereoisomer presents a multi-dimensional chromatographic challenge due to its physicochemical profile:

  • High Polarity & Basicity: The molecule contains a primary amine at C4 and a tertiary piperidine nitrogen at N1. These basic sites (pKa ~9–10) are highly prone to secondary ion-exchange interactions with residual silanols on silica-based columns, leading to severe peak tailing.

  • Stereoisomeric Complexity: Synthetic routes typically yield a mixture of diastereomers (cis and trans) and enantiomers. The (3R,4R) configuration is one half of the trans pair.

  • Multi-functional Recognition: The presence of a hydroxyl group (-OH), an amino group (-NH2), and a benzyl moiety (-CH2-Ph) requires a Chiral Stationary Phase (CSP) capable of simultaneous hydrogen bonding, dipole-dipole, and π-π stacking interactions 2[2].

To achieve absolute isolation, this guide establishes a two-tier self-validating methodology: Achiral RP-HPLC for diastereomeric resolution and impurity clearance, followed by Chiral NP-HPLC for enantiomeric isolation.

Workflow Start Crude (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Achiral Achiral RP-HPLC Diastereomer & Impurity Clearance Start->Achiral ChiralScreen Chiral CSP Selection (Immobilized Polysaccharide) Achiral->ChiralScreen Optimize Mobile Phase Optimization (Hexane/EtOH + 0.1% DEA) ChiralScreen->Optimize PrepScale Preparative Isolation Fraction Collection Optimize->PrepScale Pure Enantiopure (3R,4R) Isomer (ee > 99%) PrepScale->Pure

Fig 1. Step-by-step logical workflow for the chromatographic isolation of the (3R,4R) target.

Phase I: Achiral Diastereomeric Resolution (RP-HPLC)

Before attempting chiral separation, the trans racemate (3R,4R / 3S,4S) must be isolated from the cis diastereomers (3S,4R / 3R,4S) and synthetic byproducts.

Causality of Experimental Choices

To counteract the strong basicity of the piperidine and primary amine, an acidic ion-pairing agent is mandatory. We utilize Trifluoroacetic Acid (TFA) . TFA fully protonates the basic nitrogens, preventing them from interacting with acidic silanols on the C18 stationary phase. Furthermore, the hydrophobic trifluoroacetate counter-ion forms a neutral ion-pair complex with the analyte, increasing its retention on the reversed-phase column and ensuring a sharp, symmetrical peak shape 1[1].

Protocol 1: Achiral Purity Method
  • Column Preparation: Install a high-purity, endcapped C18 column (e.g., Xtimate C18, 2.1 × 300 mm, 3 µm).

  • Mobile Phase A: Prepare an aqueous solution of 0.0675% TFA in LC-MS grade water.

  • Mobile Phase B: Prepare a solution of 0.0625% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in 10% Mobile Phase B / 90% Mobile Phase A to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Run the gradient outlined in Table 1 at a flow rate of 0.4 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

Quantitative Data: Achiral Gradient & System Suitability
ParameterSpecification / Data
Time (min) % Mobile Phase B
0.00%
6.060%
8.0100%
10.00% (Re-equilibration)
System Suitability Criteria Self-Validating Metrics
Diastereomeric Resolution ( ) 2.0 (between cis and trans peaks)
Tailing Factor ( ) 1.2 (indicates successful silanol masking)

Collect the fraction corresponding to the trans-racemate and lyophilize for Phase II.

Phase II: Chiral Enantiomeric Isolation (NP-HPLC)

Once the trans racemate is isolated, the (3R,4R) enantiomer must be separated from the (3S,4S) enantiomer.

Causality of Experimental Choices

For amino alcohols and piperidine derivatives, immobilized polysaccharide-based CSPs (such as Chiralpak IA, an amylose tris(3,5-dimethylphenylcarbamate) derivative) offer superior enantioselectivity 3[3]. The separation relies on a "three-point interaction" model.

However, running basic amines in Normal Phase (NP) chromatography often results in irreversible adsorption to the silica matrix of the CSP. To prevent this, 0.1% Diethylamine (DEA) is added to the mobile phase. DEA acts as a competitive base, saturating the active acidic sites on the stationary phase and allowing the analyte to elute purely based on its chiral interactions4[4].

Mechanism CSP Chiral Stationary Phase (Amylose Carbamate) Hbond1 Hydrogen Bonding (Carbamate C=O ··· HO-C3) CSP->Hbond1 Hbond2 Hydrogen Bonding (Carbamate N-H ··· H2N-C4) CSP->Hbond2 PiPi π-π Stacking (Phenylcarbamate ··· N-Benzyl) CSP->PiPi Steric Steric Inclusion (Piperidine Ring) CSP->Steric Analyte (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Hbond1->Analyte Hbond2->Analyte PiPi->Analyte Steric->Analyte

Fig 2. Tri-point chiral recognition mechanism between the analyte and a polysaccharide CSP.

Protocol 2: Chiral Isolation Method
  • Column Preparation: Install a Chiralpak IA column (250 × 4.6 mm, 5 µm). Maintain column oven temperature strictly at 30°C to stabilize the thermodynamics of the chiral recognition.

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Ethanol in a 70:30 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA). Degas the mixture thoroughly via ultrasonication.

  • Sample Preparation: Dissolve the lyophilized trans racemate from Phase I in the mobile phase to a concentration of 2.0 mg/mL.

  • Execution: Run isocratically at 1.0 mL/min for 20 minutes. Detect at 225 nm.

Quantitative Data: Chiral Isocratic Conditions & System Suitability
ParameterSpecification / Data
Column Chiralpak IA (250 × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : DEA (70 : 30 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
System Suitability Criteria Self-Validating Metrics
Enantiomeric Resolution ( ) 1.5 (Baseline separation required for isolation)
Selectivity Factor ( )> 1.2
Tailing Factor ( ) 1.5 (Validates sufficient DEA competition)

Preparative Scale-Up Considerations

To transition from analytical profiling to preparative isolation of the (3R,4R) target:

  • Linear Scale-Up: Maintain the exact mobile phase composition and column chemistry (e.g., scale up to a Chiralpak IA 250 × 20 mm column).

  • Flow Rate Adjustment: Scale the flow rate proportionally to the square of the column radii ( ). For a 20 mm column, the flow rate should be approximately 19 mL/min.

  • Loading Capacity: Conduct a loading study by injecting increasing volumes (e.g., 50 µL to 500 µL) until the resolution ( ) drops to 1.2. This defines the maximum injection mass per cycle for automated fraction collection.

References

  • Benchchem. (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Product Information. Retrieved from [Link]

  • US Patent 10227362B2. Anti-pulmonary tuberculosis nitroimidazole derivative. Google Patents.
  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Synthesis

Welcome to the Technical Support Center for the synthesis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol . This chiral piperidine derivative is a critical building block in medicinal chemistry, frequently utilized in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol . This chiral piperidine derivative is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-mycobacterial agents.

Synthesizing this molecule with high regioselectivity and enantiomeric excess (ee) presents significant challenges. This guide is designed for drug development professionals and synthesists to troubleshoot bottlenecks, understand the mechanistic causality behind protocol choices, and implement self-validating workflows.

Core Synthetic Workflow

The standard route to the (3R,4R) isomer relies on the epoxidation of N-benzyl-1,2,5,6-tetrahydropyridine, followed by a regioselective nucleophilic ring-opening and subsequent chiral resolution[1].

G A N-benzyl-1,2,5,6- tetrahydropyridine B 1-benzyl-3,4- epoxypiperidine A->B Epoxidation (m-CPBA) C (±)-trans-4-azido-1- benzyl-piperidin-3-ol B->C Ring Opening (NaN3, LiClO4) D (±)-trans-4-amino-1- benzyl-piperidin-3-ol C->D Reduction (PPh3 / H2O) E (3R,4R)-4-amino-1- benzyl-piperidin-3-ol D->E Chiral Resolution ((R)-O-acetyl mandelic acid)

Fig 1. Synthetic workflow for (3R,4R)-4-amino-1-benzyl-piperidin-3-ol.

Troubleshooting Guides & FAQs

Q1: Why is my regioselectivity poor during the nucleophilic ring-opening of 1-benzyl-3,4-epoxypiperidine? Causality: The nucleophilic attack of the azide ion on the 3,4-epoxide can occur at either the C3 or C4 position. The inductive effect of the piperidine nitrogen pulls electron density away from C3, making the C4 carbon slightly more susceptible to nucleophilic attack. However, this inherent bias is insufficient for high yields. Solution: Introduce a hard Lewis acid such as Lithium Perchlorate (LiClO₄)[2]. The lithium ion chelates the epoxide oxygen, significantly amplifying the electrophilicity of the ring. This lowers the activation energy for the azide attack at the C4 position, driving the regioselectivity to favor the 4-azido-3-ol product[3]. Alternatively, when using primary/secondary amines instead of azide, Diisobutylaluminum hydride (DIBAL-H) complexes can be used to strictly control regiocleavage[4].

Q2: How can I improve the enantiomeric excess (ee) of the final (3R,4R) isomer? Causality: The standard ring-opening yields a racemic mixture of (±)-trans-4-azido-1-benzyl-piperidin-3-ol. If the downstream chiral resolution is thermodynamically uncontrolled, the diastereomeric salts will equilibrate, crashing both yield and ee. Solution: Perform a classical chiral salt resolution using (R)-O-acetyl mandelic acid in 2-MeTHF[1]. Temperature control is the critical variable here: adding the epoxide or amine solution at strictly 45 °C kinetically traps the desired (3R,4R) salt as a crystalline precipitate before the unwanted (3S,4S) isomer can nucleate or form byproducts[1].

Q3: My Staudinger reduction (PPh₃/H₂O) of the azide is stalling. How do I push it to completion? Causality: The Staudinger reduction proceeds via an iminophosphorane intermediate (R-N=PPh₃). The final, irreversible step is the hydrolysis of this intermediate to yield the primary amine and triphenylphosphine oxide. If the reaction lacks sufficient water or thermal energy, it stalls at the iminophosphorane stage. Solution: Ensure a minimum of 2.0 equivalents of PPh₃ and a deliberate excess of water (e.g., a 10:1 to 25:1 THF to water ratio)[3]. If the intermediate persists at 15 °C, warm the reaction to room temperature or up to 50 °C. For a faster alternative, switch to a Zinc dust and Ammonium Chloride (Zn/NH₄Cl) reduction in EtOH/Water, which reaches completion in a 10-minute reflux[5].

Q4: I am losing product during the aqueous workup of the amine. How can I improve recovery? Causality: 4-amino-1-benzyl-piperidin-3-ol is highly polar and water-soluble due to the basic primary amine, tertiary piperidine nitrogen, and the hydroxyl group. Standard extractions with ethyl acetate leave significant product in the aqueous layer. Solution: Saturate the aqueous layer with NaCl prior to extraction. Swap standard ethyl acetate for a highly polar organic solvent mixture, such as 10% Isopropanol in Dichloromethane or 2-MeTHF, to maximize the partition coefficient into the organic phase[1].

Quantitative Data & Benchmarks

The following table summarizes the expected quantitative benchmarks for a fully optimized synthetic route. Deviations from these metrics indicate a protocol failure requiring troubleshooting.

Reaction StepReagents / ConditionsExpected YieldKey Quality Metric
Epoxidation m-CPBA, DCM, 0 °C to RT80–85%Complete consumption of alkene
Regioselective Ring-Opening NaN₃, LiClO₄, CH₃CN, 80 °C75–80%Regioisomeric ratio > 9:1 (C4:C3)
Azide Reduction PPh₃, THF/H₂O, 15 °C to RT85–90%Disappearance of azide peak in IR
Chiral Resolution (R)-O-acetyl mandelic acid, 2-MeTHF25–30% (from racemate)>99.0% ee (Chiral HPLC)

Detailed Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check is successfully met.

Step A: Regioselective Epoxide Ring-Opening[4]
  • Setup: In a dry flask under nitrogen, dissolve 1-benzyl-3,4-epoxypiperidine (1.0 eq) and Lithium Perchlorate (1.0 eq) in anhydrous Acetonitrile (CH₃CN).

  • Reaction: Add Sodium Azide (NaN₃, 1.3 eq) to the mixture. Warm the reaction vessel to 80 °C and stir continuously for 16 hours.

  • Validation Check (Critical): Perform Thin-Layer Chromatography (TLC) using EtOAc/Hexane (1:1). The highly polar azido-alcohol product must show a distinct spot with a significantly lower Rf than the starting epoxide. Do not proceed to workup until the epoxide spot is completely consumed.

  • Workup: Pour the mixture into aqueous NaHCO₃ and stir for 10 minutes. Extract the aqueous phase three times with EtOAc. Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude (±)-trans-4-azido-1-benzyl-piperidin-3-ol.

Step B: Staudinger Reduction to Amine[4]
  • Setup: Dissolve the crude 4-azido-1-benzyl-piperidin-3-ol (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (approx. 25:1 v/v ratio).

  • Reaction: Cool the mixture to 15 °C. Add Triphenylphosphine (PPh₃, 2.0 eq) in small portions to control nitrogen gas evolution. Allow the mixture to warm to room temperature and stir for 16 hours.

  • Validation Check (Critical): Before working up the reduction, take an aliquot, concentrate it, and perform FT-IR spectroscopy. The reaction is complete only when the strong, sharp azide stretching frequency at ~2100 cm⁻¹ has completely disappeared.

  • Workup: Concentrate the mixture under reduced pressure. Acidify the residue with dilute HCl to extract the basic amine into the aqueous phase (leaving the triphenylphosphine oxide byproduct in the organic phase). Wash the aqueous layer with DCM, then basify the aqueous layer with NaOH to pH > 10. Extract the free amine using 10% Isopropanol in DCM. Dry and concentrate to yield (±)-trans-4-amino-1-benzyl-piperidin-3-ol.

Step C: Chiral Resolution[2]
  • Setup: Dissolve the racemic amine in 2-MeTHF and heat the solution strictly to 45 °C.

  • Reaction: Slowly add a solution of (R)-O-acetyl mandelic acid. Maintain the temperature at 45 °C during the addition to prevent the formation of kinetic byproducts.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt. Filter the precipitate and wash with cold 2-MeTHF.

  • Validation Check (Critical): Analyze the resolved salt via Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC. The target (3R,4R) enantiomer must show >99.0% enantiomeric excess (ee) before proceeding to free-basing for downstream synthesis.

References

  • Google Patents. "US10227362B2 - Anti-pulmonary tuberculosis nitroimidazole derivative". Source: google.com.
  • ResearchGate. "Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2)". Source: researchgate.net. Available at: [Link]

  • Google Patents. "US9505781B2 - Compositions comprising thienopyrimidine and thienopyridine compounds and methods of use thereof". Source: google.com.
  • ACS Publications. "Selection and Scale-Up Evaluation of an Alternative Route to (−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol". Organic Process Research & Development. Source: acs.org. Available at: [Link]

Sources

Optimization

troubleshooting impurities in (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol crystallization

[label="Racemic\ntrans-mixture\n(3R,4R) & (3S,4S)", fillcolor="#... } Workflow for resolution and crystallization of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Racemic\ntrans-mixture\n(3R,4R) & (3S,4S)", fillcolor="#... }

Workflow for resolution and crystallization of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol.

Part 2: Troubleshooting FAQs (Field-Proven Insights)

Q1: During the resolution step, my mixture forms a biphasic syrup ("oils out") instead of crystallizing. What is the thermodynamic cause, and how do I fix it?

  • Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution exceeds the metastable limit for liquid separation before it intersects the nucleation curve for crystallization. The solute "melts" out of the solvent as a dense, solute-rich liquid phase rather than assembling into an ordered crystal lattice.

  • Solution:

    • Adjust Solvent Thermodynamics: Increase the solubility curve relative to the LLPS boundary by adding a highly polar co-solvent (e.g., adding 10% water to an ethanol system).

    • Kinetic Control: Implement a strict, slow cooling ramp (e.g., 0.1 °C/min).

    • Heterogeneous Nucleation: Introduce seed crystals of the pure (3R,4R)-salt exactly at the upper limit of the metastable zone. This forces the system to bypass the LLPS boundary by initiating immediate crystal growth.

Q2: My isolated crystals have a low enantiomeric excess (ee < 90%). Why is the (3S,4S) enantiomer co-precipitating, and how can I improve chiral purity?

  • Causality: Low ee during classical resolution indicates that the thermodynamic solubility difference between the (3R,4R)-salt and the (3S,4S)-salt is insufficient in your chosen solvent, or that rapid cooling has caused kinetic entrapment (co-precipitation) of the undesired diastereomer.

  • Solution: Switch from kinetic to thermodynamic control. Perform a reslurry (Ostwald ripening) of the initial precipitate in the crystallization solvent at an elevated temperature (e.g., 55 °C) for several hours. The smaller, kinetically trapped (3S,4S) crystals will redissolve, while the more thermodynamically stable (3R,4R) crystals will grow.

Q3: I am detecting the cis-diastereomer (e.g., 3S,4R) in my HPLC analysis. How does this impurity form, and how do I purge it?

  • Causality: The trans-racemate is typically synthesized via the regioselective SN​2 ring-opening of 1-benzyl-3,4-epoxypiperidine using an 1 (e.g., NaN3​ with LiClO4​ )[1]. If the reaction conditions become slightly acidic or if the solvent promotes SN​1 -like character, carbocation formation can lead to a loss of stereospecificity, generating the cis-isomer.

  • Solution: Ensure the epoxide ring-opening is conducted under strictly controlled nucleophilic conditions[1]. To purge the cis-impurity during crystallization, leverage the fact that cis-isomers typically do not form isomorphous crystal lattices with trans-diastereomeric salts. A hot filtration of the salt solution followed by a slow, seeded cooling crystallization will efficiently reject the cis-isomer into the mother liquor.

Q4: Why am I seeing residual benzylamine or N-debenzylated degradation products in the final crystal?

  • Causality: Benzylamine (if present as a synthetic impurity) can act as a hydrogen-bond donor/acceptor and intercalate into the piperidinol crystal lattice. N-debenzylation occurs if the intermediate is exposed to excessive catalytic hydrogenation (e.g., during azide reduction using Pd/C).

  • Solution: For azide reduction, strictly monitor hydrogen uptake or utilize milder reduction conditions, such as a Staudinger reduction using 2[2]. To remove trapped benzylamine, wash the final free-base crystals with a non-polar anti-solvent (e.g., cold heptane) in which the product is insoluble but the primary amine impurity remains highly soluble.

Part 3: Quantitative Data Summary

Selecting the correct resolving agent and solvent system is the most critical variable in preventing impurities. Below is a comparative data summary for resolving the trans-racemate:

Resolving AgentOptimal Solvent SystemExpected Yield (%)Expected ee (%)Primary Impurity Risk
(R)-O-acetyl mandelic acid EtOH / H₂O (9:1)35–40%>98%(3S,4S)-salt co-precipitation
Di-p-toluoyl-L-tartaric acid Acetone / MeOH (8:2)30–35%>99%Oiling out (LLPS)
L-Tartaric acid Pure Methanol25–30%~90%Poor yield, high solubility

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology for Classical Resolution & Crystallization is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.

Step 1: Diastereomeric Salt Formation

  • Action: In a jacketed reactor, dissolve racemic trans-4-amino-1-benzylpiperidin-3-ol (1.0 eq) and (R)-O-acetyl mandelic acid (1.0 eq) in an Ethanol/Water mixture (9:1 v/v) at 70 °C under continuous agitation (250 rpm).

  • Validation Check: Visually confirm a completely clear solution. A turbid solution indicates incomplete dissolution, requiring additional solvent volume (in 5% increments) to prevent premature, unselective nucleation.

Step 2: Controlled Cooling & Seeding

  • Action: Program the reactor to cool the solution to 55 °C at a linear rate of 0.5 °C/min. Upon reaching 55 °C, introduce 1% w/w seed crystals of the pure (3R,4R)-mandelate salt.

  • Validation Check: Extract a 1 mL aliquot after 15 minutes. Examine under a polarized light microscope; the presence of distinct, birefringent crystalline needles confirms successful heterogeneous nucleation without liquid-liquid phase separation (oiling out).

Step 3: Ostwald Ripening (Aging) & Final Cooling

  • Action: Hold the suspension at 55 °C for 2 hours to allow the seed bed to mature. Subsequently, cool the slurry to 5 °C at a highly controlled rate of 0.1 °C/min.

  • Validation Check: Analyze a filtered sample of the mother liquor via chiral HPLC. The ee of the mother liquor should be heavily enriched with the (3S,4S) enantiomer (>80% ee), indirectly validating the high purity of the solid phase.

Step 4: Isolation & Washing

  • Action: Discharge the slurry and filter under vacuum. Wash the filter cake with two bed-volumes of pre-chilled (5 °C) Ethanol. Dry the crystals under vacuum (50 mbar) at 40 °C for 12 hours.

  • Validation Check: Perform Loss on Drying (LOD) analysis. An LOD of <0.5% confirms the complete removal of entrapped ethanol and water from the crystal lattice.

Step 5: Free-Basing

  • Action: Suspend the dried salt in Dichloromethane (DCM) (10 volumes). Slowly add 1M aqueous NaOH under vigorous stirring until the aqueous layer reaches pH 10.5. Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: Test the aqueous layer with pH paper to ensure pH > 10, confirming the complete dissociation of the diastereomeric salt and full recovery of the free base.

Part 5: References

  • [3] Title: (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol | Benchchem Source: benchchem.com URL:

  • [1] Title: trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine | 1260670-31-2 | Benchchem Source: benchchem.com URL:

  • [2] Title: US10227362B2 - Anti-pulmonary tuberculosis nitroimidazole derivative - Google Patents Source: google.com URL:

  • [4] Title: (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol | Benchchem (Resolution Methods) Source: benchchem.com URL:

Sources

Troubleshooting

Technical Support Center: Chiral Chromatography of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals optimizing the chiral separation of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol. As a chiral amino alcohol with m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals optimizing the chiral separation of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol. As a chiral amino alcohol with multiple basic centers, this compound presents specific challenges, including poor peak shape and strong retention. This document offers a structured approach to method development, robust troubleshooting solutions, and detailed protocols grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when separating chiral amines like this piperidinol derivative? The most frequent issue is poor peak shape, specifically peak tailing. This is caused by strong secondary ionic interactions between the basic amine functional groups of the analyte and residual acidic silanol groups on the silica surface of the chiral stationary phase (CSP)[1]. This interaction leads to a non-ideal distribution of the analyte, resulting in broad, asymmetric peaks that compromise resolution and quantification.

Q2: Which type of Chiral Stationary Phase (CSP) should I start with? For chiral amino alcohols and piperidine derivatives, polysaccharide-based CSPs are the most successful and widely recommended starting point[2]. Specifically, columns from the Daicel CHIRALPAK® and CHIRALCEL® series, such as CHIRALPAK IA, IB, IC, or AD, are excellent candidates for initial screening[3][4]. These phases offer a wide range of chiral recognition mechanisms suitable for this compound class. Immobilized versions of these CSPs (e.g., IA, IB, IC) are highly recommended as they provide universal solvent compatibility, allowing for a broader range of mobile phases to be screened[5][6].

Q3: Why must I use an additive in my mobile phase? Using an additive is critical for achieving good peak shape and reproducible results. For a basic analyte like (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol, a basic additive such as Diethylamine (DEA) or Triethylamine (TEA) at a concentration of 0.1-0.2% (v/v) is essential[1][7]. The additive acts as a competitive base, masking the acidic silanol sites on the stationary phase and preventing the strong, undesirable interactions that cause peak tailing[1][8].

Q4: How does temperature affect my chiral separation? Temperature is a critical parameter that can significantly, and sometimes unpredictably, alter enantioselectivity[9]. The interactions between the analyte and the CSP are thermodynamically controlled[10]. Lowering the temperature often, but not always, enhances the stability of the transient diastereomeric complexes formed during separation, which can lead to increased resolution[11]. Conversely, increasing the temperature can improve peak efficiency and reduce high backpressure, though it may decrease selectivity[12]. It is a valuable parameter to screen during method optimization.

Q5: My resolution is good, but my run time is too long. How can I speed up the analysis? To reduce long run times, you can systematically increase the eluotropic strength of the mobile phase. In normal phase, this means increasing the percentage of the alcohol modifier (e.g., ethanol or isopropanol)[1]. You can also increase the flow rate. However, be aware that for complex chiral stationary phases, there is often a trade-off between speed and resolution; increasing the flow rate can decrease peak efficiency and thus lower the resolution[13]. A flow rate study is recommended to find the optimal balance.

Systematic Method Development Workflow

A structured, systematic approach is the most efficient path to a robust chiral separation method. This workflow minimizes trial and error and ensures key parameters are evaluated logically.

Method_Development_Workflow start Start: Racemic Analyte (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol prep Step 1: Sample & Mobile Phase Preparation start->prep csp_screen Step 2: CSP Screening (e.g., CHIRALPAK IA, IB, IC) prep->csp_screen mp_screen Step 3: Mobile Phase Screening (Normal Phase & Polar Organic) csp_screen->mp_screen eval1 Evaluate Results: Resolution (Rs) & Peak Shape mp_screen->eval1 optimize Step 4: Optimization (Fine-tune % Modifier) eval1->optimize Promising Separation fail No Separation: Return to Step 2/3 eval1->fail No/Poor Separation optimize_params Step 5: Parameter Optimization (Flow Rate & Temperature) optimize->optimize_params eval2 Evaluate Final Method: Rs > 1.5, Tailing < 1.5 optimize_params->eval2 eval2->optimize Fail success Success: Robust Method Achieved eval2->success Pass fail->csp_screen

Caption: A systematic workflow for chiral method development.

Troubleshooting Guide

This section addresses specific problems encountered during the analysis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol.

Problem Potential Causes Recommended Solutions & Explanations
Poor or No Enantiomeric Resolution (Rs < 1.5) 1. Inappropriate Chiral Stationary Phase (CSP).2. Mobile phase composition is not optimal.3. Temperature is not optimal.[14]4. Flow rate is too high.[9]1. Screen different CSPs: The chiral recognition mechanism is highly specific. If one CSP fails, another with a different selector (e.g., amylose vs. cellulose based) may succeed[15].2. Vary the mobile phase: Change the alcohol modifier (e.g., from isopropanol to ethanol), as this can significantly alter selectivity. Systematically vary the modifier percentage.3. Screen temperature: Evaluate temperatures from 10°C to 40°C. Lower temperatures often improve resolution but increase backpressure[11].4. Reduce the flow rate: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Slower flow allows more time for the enantiomers to interact with the CSP, often enhancing resolution[13].
Severe Peak Tailing (Tf > 2.0) 1. Strong interaction with acidic silanol sites on the silica support.[1]2. Insufficient concentration of basic additive.3. Sample solvent is incompatible with the mobile phase.[16]1. Add/Increase basic modifier: Ensure a basic additive like DEA or TEA is present at 0.1-0.2%. This masks the silanols, leading to more symmetrical peaks[1].2. Check additive concentration: If tailing persists, incrementally increase the additive concentration to 0.3% or 0.4%. Be aware that excessive additive can sometimes reduce retention and resolution.3. Match sample solvent to mobile phase: Dissolve the sample in the mobile phase itself or in a solvent of similar or weaker eluotropic strength[17]. Injecting in a much stronger solvent can cause peak distortion[18].
High Column Backpressure 1. Blockage of the column inlet frit.[19]2. Mobile phase viscosity is too high (e.g., at low temperatures).3. Particulates in the sample.1. Reverse-flush the column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate. If this fails, the frit may need replacement[19]. Always use an in-line filter and guard column to prevent this.2. Increase temperature/adjust mobile phase: Increasing the column temperature will lower mobile phase viscosity. Alternatively, using ethanol instead of isopropanol as a modifier can reduce pressure.3. Filter the sample: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.
Irreproducible Retention Times & Resolution 1. Insufficient column equilibration time.[14]2. Inconsistent mobile phase preparation.3. Temperature fluctuations.[13]4. Additive "memory effect".[20][21]1. Equilibrate thoroughly: Chiral columns, especially with additives, require longer equilibration times. Equilibrate with at least 20-30 column volumes of the new mobile phase.2. Ensure consistent preparation: Prepare fresh mobile phase daily and use precise measurements for all components.3. Use a column oven: Maintain a stable column temperature to ensure consistent thermodynamics and retention[14].4. Dedicate a column: If possible, dedicate a column to methods using basic additives, as they can be difficult to completely wash out and may affect other analyses[1][20].
Visualizing the Cause of Peak Tailing

The primary cause of peak tailing for amine compounds is the interaction with surface silanol groups. A basic additive competitively binds to these sites, allowing the analyte to undergo ideal chromatography.

Tailing_Mechanism cluster_0 Without Basic Additive cluster_1 With Basic Additive (e.g., DEA) Analyte_NoAdd Piperidinol (Basic) Silanol_NoAdd Silica Surface (Acidic Si-OH) Analyte_NoAdd->Silanol_NoAdd Binds Strongly Result_NoAdd Strong Ionic Interaction = PEAK TAILING Silanol_NoAdd->Result_NoAdd Analyte_Add Piperidinol (Basic) Result_Add Ideal Chiral Interaction = SYMMETRIC PEAK Analyte_Add->Result_Add No Tailing Silanol_Add Silica Surface (Si-OH) Additive DEA (Additive) Additive->Silanol_Add Masks Site

Caption: Mechanism of peak tailing reduction by a basic additive.

Detailed Experimental Protocols

Protocol 1: Initial CSP and Mobile Phase Screening

This protocol outlines a systematic screening approach to quickly identify a promising column and mobile phase combination.

1. Materials:

  • Columns: CHIRALPAK IA, CHIRALPAK IB, CHIRALPAK IC (Immobilized polysaccharide phases are recommended for solvent flexibility).
  • Mobile Phase Solvents (HPLC Grade): n-Hexane, Ethanol, Isopropanol (IPA).
  • Additive: Diethylamine (DEA).
  • Sample: Racemic (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol, dissolved at ~1 mg/mL in mobile phase.

2. Standard Mobile Phases for Screening:

  • MP-A: n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v)
  • MP-B: n-Hexane / IPA / DEA (90:10:0.1, v/v/v)

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Injection Volume: 5 µL
  • Detection: UV at 254 nm (or wavelength of maximum absorbance for the compound).

4. Screening Procedure:

  • Install the first column (e.g., CHIRALPAK IA).
  • Equilibrate the column with MP-A for at least 30 minutes or until a stable baseline is achieved.
  • Inject the racemic sample and record the chromatogram for at least 20 minutes.
  • Flush the column and system with IPA.
  • Equilibrate the same column with MP-B for 30 minutes.
  • Inject the racemic sample and record the chromatogram.
  • Repeat steps 1-6 for each of the remaining columns (IB, IC).
  • Analysis: Compare all resulting chromatograms. Look for the combination that provides the best selectivity (separation between the two peaks) and a resolution (Rs) value approaching or exceeding 1.5. The peak shape should also be considered.
Protocol 2: Method Optimization

Once a promising condition is identified from the screening (e.g., CHIRALPAK IB with Hexane/Ethanol/DEA), this protocol is used to fine-tune the separation.

1. Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak shape (Tailing factor ≤ 1.5) in a reasonable run time.

2. Optimization Steps:

  • Optimize Modifier Percentage:
  • Prepare several mobile phases by varying the percentage of ethanol around the starting condition (e.g., 15%, 20%, 25%).
  • Analyze the sample with each mobile phase.
  • Observation: Decreasing the alcohol percentage will generally increase retention and may improve resolution. Increasing it will shorten the run time but may decrease resolution. Select the percentage that gives the best balance.
  • Optimize Flow Rate:
  • Using the optimized mobile phase from the previous step, test lower flow rates (e.g., 0.8 mL/min and 0.5 mL/min).
  • Observation: A lower flow rate often improves resolution for complex chiral separations but increases analysis time[9]. Find the highest flow rate that maintains the desired resolution.
  • Optimize Temperature:
  • Using the optimized mobile phase and flow rate, test different column temperatures (e.g., 15°C, 25°C, 35°C).
  • Observation: The effect of temperature is compound-specific[9][10]. Both increases and decreases in temperature should be explored to see their impact on selectivity and resolution.

By following these structured protocols, a robust and reliable chiral separation method for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol can be efficiently developed and optimized.

References

  • Kim, K. H., et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 190-197. [Link]

  • Stringham, R. W., & Lynam, K. G. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-217. [Link]

  • Ghanem, A., & Ho, H. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]

  • Chromatography Online. (2023). Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. [Link]

  • Reyes-Pérez, E., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. International Journal of Molecular Sciences, 23(21), 13458. [Link]

  • Oxford Academic. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science. [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. [Link]

  • Pais, L. S., et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Separation Science and Technology, 38(11), 2591-2609. [Link]

  • Columnex LLC. Chiral HPLC and SFC Columns. [Link]

  • Lynam, K. G., & Stringham, R. W. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Journal of Chromatography A, 1053(1-2), 85-91. [Link]

  • Chromatography Today. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]

  • ResearchGate. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. [Link]

  • ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. [Link]

  • National Center for Biotechnology Information. (2021). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 60(33), 18147-18153. [Link]

  • Hichrom. Daicel and ChromTech columns. [Link]

  • Element Lab Solutions. Daicel Immobilised Polysaccharide Chiral Columns. [Link]

  • Daicel Chiral Technologies. Daicel Polysaccharide Stationary Phases. [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • Preprints.org. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Waters Corporation. (2014). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. [Link]

  • ResearchGate. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • Waseda University. HPLC manual (for chiral HPLC analysis). [Link]

  • UVISON Technologies. Daicel CHIRALPAK Immobilised HPLC Columns. [Link]

  • University of Texas at Arlington. (2020). An Investigation of Peak Shape Models in Chiral Separations. [Link]

  • Reddit. (2025). Horrible peak shape. [Link]

  • Purdue University. (2022). Agilent Chiral Chromatograph Training Guide. [Link]

  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • University of Florida. Sample Preparation – HPLC. [Link]

  • Daicel Chiral Technologies. Frequently Asked Questions. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Organic Letters. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(14), 2749-2756. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Coupling Reactions

Welcome to the Advanced Troubleshooting Guide for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol . As a highly valuable chiral building block in drug discovery[1], this molecule presents significant synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol . As a highly valuable chiral building block in drug discovery[1], this molecule presents significant synthetic challenges. The primary amine at the C4 position is severely sterically hindered by the adjacent vicinal C3-hydroxyl group, the rigid chair conformation of the piperidine ring, and the bulky N1-benzyl group[2].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass these steric barriers and achieve high-yielding amide couplings.

Mechanistic Analysis of Steric Hindrance

Standard coupling reagents generate bulky active esters. When the sterically encumbered C4-amine of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol attempts to attack these intermediates, the activation energy barrier is often insurmountable, leading to pathway failure[3]. To overcome this, chemists must utilize reagents that either provide anchimeric assistance (e.g., HOAt-derived esters)[4] or generate intermediates with an exceptionally low steric profile, such as acyl fluorides[5].

G A Sterically Hindered Amine (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol B Standard Reagents (EDC/HOBt) Bulky O-acylisourea A->B Attempted Coupling C Uronium Salts (HATU) Risk of Guanidinylation A->C Attempted Coupling D Phosphonium Salts (PyAOP) or Acyl Fluorides (TCFH/NMI) A->D Optimized Pathway E Failed Coupling / Low Yield B->E Steric Clash F Guanidinium Byproduct C->F Direct Amine Attack G Successful Amide Bond Formation D->G Low Steric Profile / Anchimeric Assistance

Mechanistic pathways and outcomes in the amide coupling of hindered piperidines.

Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents like EDC/HOBt yield mostly unreacted starting material? A1: EDC/HOBt couplings proceed via an unstable O-acylisourea intermediate, followed by the formation of an OBt active ester[6]. The transition state required for the hindered C4-amine to attack this bulky ester is sterically blocked by the adjacent C3-hydroxyl group and the piperidine ring. Consequently, the active ester either hydrolyzes back to the carboxylic acid or the reaction stalls completely[3].

Q2: I switched to HATU to improve reactivity, but I am isolating a new byproduct and yields are still low. What is happening? A2: You are likely observing guanidinylation . HATU is a uronium/aminium-based reagent. Because the desired attack on the OAt-active ester is kinetically slowed by the steric bulk of the piperidine amine, the amine instead directly attacks the highly electrophilic uronium carbon of HATU[7]. This forms a stable, inactive tetramethylguanidinium byproduct[4]. To prevent this, you must strictly pre-activate the carboxylic acid before adding the amine, or switch to a phosphonium-based reagent (like PyAOP) that cannot form guanidinium species[4].

Q3: Is O-acylation at the C3-hydroxyl group a risk during these couplings? A3: Yes. Although primary amines are inherently more nucleophilic than secondary alcohols, the extreme steric hindrance at the C4 position can alter kinetic preferences, leading to competitive O-acylation at the C3-hydroxyl. Utilizing highly reactive, less bulky intermediates (such as acyl fluorides) and employing highly hindered, non-nucleophilic bases like TMP (2,2,6,6-tetramethylpiperidine) minimizes this risk and preserves N-selectivity[8].

Q4: What is the most authoritative coupling strategy for this specific substrate? A4: The in situ generation of acyl fluorides using TCFH (Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-Methylimidazole) is highly recommended. Acyl fluorides possess a significantly smaller steric footprint compared to OBt or OAt esters, allowing them to easily penetrate the hindered pocket of the (3R,4R)-piperidine scaffold to form the desired amide bond[5].

Troubleshooting Matrix & Quantitative Reagent Comparison

To facilitate data-driven decision-making, the following table summarizes the expected performance of various coupling reagents when applied to sterically hindered piperidine amines.

Coupling ReagentActive SpeciesGuanidinylation RiskTypical Yield (%)Recommended Use Case
EDC / HOBt OBt EsterNone< 20%Unhindered primary amines; not recommended here[6].
HATU / DIPEA OAt EsterHigh40 - 60%Moderately hindered amines. Requires strict pre-activation[4].
PyAOP / DIPEA OAt EsterNone70 - 85%Hindered amines prone to guanidinylation[4].
TCFH / NMI Acyl FluorideNone> 90%Extremely hindered/electron-deficient substrates[5].

Self-Validating Experimental Protocols

Protocol 1: Phosphonium-Mediated Coupling using PyAOP

Causality & Validation: PyAOP provides the high reactivity of an OAt ester (due to the anchimeric assistance of the pyridine nitrogen) but, as a phosphonium salt, completely eliminates the risk of guanidinylation[4].

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 eq) and PyAOP (1.2 eq) in anhydrous DMF (0.1 M).

  • Pre-activation: Add DIPEA (3.0 eq) and stir for 5–10 minutes at room temperature.

    • Validation Check: This pre-activation step ensures the complete conversion of the acid to the OAt ester before the amine is introduced, preventing side reactions.

  • Coupling: Add (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (1.1 eq) in a single portion.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor the consumption of the active ester via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF[6], followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Acyl Fluoride Generation via TCFH-NMI

Causality & Validation: Acyl fluorides are highly electrophilic but possess a minimal steric profile, allowing rapid nucleophilic attack by the hindered C4-amine without competitive O-acylation[5].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ or MeCN (0.2 M).

  • Activation: Add N-Methylimidazole (NMI, 3.0 eq) followed by TCFH (1.2 eq).

  • Observation: Stir at room temperature for 15 minutes.

    • Validation Check: The solution will typically develop a slight yellow/orange tint, visually indicating the successful in situ formation of the acyl fluoride intermediate.

  • Coupling: Add (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (1.1 eq) dropwise as a solution in CH₂Cl₂.

  • Reaction: Stir for 2–4 hours. The reduced steric clash accelerates the reaction significantly compared to standard protocols[5].

  • Workup: Dilute with CH₂Cl₂, wash with 1N HCl (to remove NMI and unreacted amine), then wash with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

Workflow S1 1. Activation Acid + TCFH + NMI S2 2. Intermediate In situ Acyl Fluoride S1->S2 15 min, RT S3 3. Nucleophilic Attack Add Piperidine Amine S2->S3 Low Steric Clash S4 4. Product Sterically Hindered Amide S3->S4 2-4 hrs, RT

Step-by-step workflow for TCFH-NMI mediated acyl fluoride coupling.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (ACS Publications).[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Debenzylation

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing low yields, stalled reactions, or isolation failures during the N-debenzylation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing low yields, stalled reactions, or isolation failures during the N-debenzylation of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol .

Because this specific substrate contains a vicinal amino-alcohol motif and a secondary piperidine amine, standard debenzylation protocols frequently fail. This guide dissects the mechanistic root causes of these failures and provides self-validating, field-proven protocols to ensure high-yield recovery of the target diamine.

Part 1: Mechanistic Root Causes of Low Yield

Before troubleshooting, it is critical to understand why this specific molecule resists standard hydrogenolysis. The failures typically stem from two distinct chemical phenomena:

  • Severe Catalyst Passivation (Poisoning): The target product, (3R,4R)-4-amino-piperidin-3-ol, is a highly Lewis-basic diamine. The secondary nitrogen of the piperidine ring and the primary amine at the C4 position aggressively coordinate to the vacant d-orbitals of the palladium surface. This forms a stable, inactive Pd-amine complex, halting the hydrogenolysis cycle mid-reaction .

  • Extreme Hydrophilicity (The "Missing Product" Syndrome): The debenzylated product (C5H12N2O) has a highly negative LogP value. It is infinitely soluble in water and nearly insoluble in non-polar organic solvents. If a standard aqueous workup is performed (e.g., partitioning between water and ethyl acetate), 100% of the product will be lost to the aqueous waste stream.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 30–50% conversion despite using fresh 10% Pd/C and a hydrogen balloon. How do I drive it to completion? A: The stalling is caused by the newly formed diamine product poisoning the Pd surface. To resolve this, introduce an acidic modifier (such as 1.5–2.0 equivalents of acetic acid) to the solvent. The acid protonates the free amines, converting them into non-coordinating ammonium salts . Alternatively, switch to Pearlman’s Catalyst (Pd(OH)₂/C), which is significantly more robust against basic nitrogen poisoning, or utilize a co-catalyst like Nb₂O₅/C which acts as a Brønsted acid without requiring a subsequent neutralization step .

Q2: LC-MS shows 100% conversion, but my isolated yield is <15%. Where is my product? A: Your product was likely lost during isolation. If you performed an aqueous extraction, the product remains in the water layer. If you filtered the reaction through a thick pad of silica gel, the highly polar diamine irreversibly bound to the acidic silanol groups. Solution: Filter the catalyst through a thin, pre-washed pad of Celite, wash generously with methanol, and concentrate the filtrate directly in vacuo. Do not use water during the workup.

Q3: I am monitoring the reaction by TLC (UV 254 nm), but I don't see the product spot appearing. Did the reaction fail? A: Not necessarily. The starting material contains a strongly UV-active benzyl group, but the debenzylated product is completely UV-inactive. If you rely solely on a UV lamp, you will see the starting material disappear but will not see the product form. You must use a chemical stain (e.g., Ninhydrin) to visualize the primary/secondary amines. The product will appear as a dark purple spot near the baseline (Rf < 0.1 in standard normal-phase solvents).

Q4: Can I use catalytic transfer hydrogenation (CTH) instead of pressurized H₂ gas? A: Yes. CTH using ammonium formate and Pd/C in methanol is a highly effective, bench-stable alternative . Ammonium formate decomposes in situ to H₂, CO₂, and NH₃. The mild acidity of the formate buffer helps mitigate catalyst poisoning while maintaining the stereochemical integrity of the (3R,4R) centers .

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected performance of various debenzylation systems applied to highly basic piperidine substrates.

Method / Catalyst SystemAdditiveTempHydrogen SourceTypical YieldMechanistic Pros & Cons
10% Pd/C None25 °CH₂ (Balloon)< 40%Con: Rapid catalyst poisoning; reaction stalls.
20% Pd(OH)₂/C Acetic Acid (2 eq)25 °CH₂ (Balloon)> 90%Pro: Acid prevents poisoning. Con: Yields acetate salt.
10% Pd/C Ammonium Formate50 °CCTH (In situ)85–95%Pro: No H₂ gas needed; mild conditions.
10% Pd/C + Nb₂O₅/C None25 °CH₂ (Balloon)> 95%Pro: Fast reaction; no acid/neutralization required.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Acid-Mediated Hydrogenolysis (Pearlman’s Catalyst)

This method utilizes acid to prevent amine-driven catalyst passivation.

  • Setup: Dissolve (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (1.0 mmol, ~206 mg) in HPLC-grade Methanol (10 mL).

  • Acidification: Add Glacial Acetic Acid (2.0 mmol, ~114 µL). Stir for 5 minutes to ensure complete salt formation.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman’s Catalyst, 40 mg, ~20% w/w). Safety Note: Add catalyst under a blanket of inert gas (N₂ or Ar) to prevent solvent ignition.

  • Reaction: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under an H₂ balloon at room temperature for 4–6 hours.

  • Self-Validation (LC-MS Checkpoint): Withdraw a 10 µL aliquot, filter through a syringe filter, and dilute in MeOH.

    • Expected Result: Disappearance of starting material peak at m/z 207.1 [M+H]⁺ . Appearance of product peak at m/z 117.1 [M+H]⁺ .

  • Isolation: Purge the flask with N₂. Filter the mixture through a thin pad of Celite (pre-washed with MeOH). Wash the filter cake with Methanol (3 × 10 mL).

  • Concentration: Concentrate the combined filtrates in vacuo at 40 °C. The product is isolated as the di-acetate salt. (Do not perform an aqueous extraction).

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This method avoids pressurized hydrogen gas and provides a built-in mild buffer.

  • Setup: Dissolve the starting material (1.0 mmol) in Methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 10% Pd/C (50 mg) followed by Ammonium Formate (5.0 mmol, 315 mg).

  • Reaction: Heat the mixture to 50 °C. Effervescence (release of CO₂ and NH₃) will be observed. Stir for 2–4 hours.

  • Self-Validation (TLC Checkpoint): Spot the reaction mixture on a silica TLC plate. Elute with DCM/MeOH/NH₄OH (80:18:2).

    • Expected Result: UV-active starting material (Rf ~0.6) disappears. Stain the plate with Ninhydrin and heat; a dark purple spot (product) will appear at Rf ~0.1.

  • Isolation: Cool to room temperature. Filter through Celite, wash with MeOH, and concentrate in vacuo. To remove excess ammonium formate, triturate the residue with a minimal amount of cold ethanol and filter, or pass through an SCX (Strong Cation Exchange) column.

Part 5: Visualizations

Troubleshooting Start Low Yield in Debenzylation Check Check Conversion (LC-MS / TLC) Start->Check LowConv Low Conversion (< 90%) Check->LowConv Stalled Reaction HighConv High Conversion (> 90%) Check->HighConv Missing Product Poisoning Catalyst Poisoning (Amine Coordination) LowConv->Poisoning Isolation Product Loss During Isolation HighConv->Isolation Sol1 Add AcOH or HCl (Protonate Amines) Poisoning->Sol1 Sol2 Switch to Pd(OH)2/C or add Nb2O5/C Poisoning->Sol2 Sol3 Avoid Aqueous Workup (Highly Polar Product) Isolation->Sol3 Sol4 Use SCX Catch-Release or Direct Concentration Isolation->Sol4

Decision tree for diagnosing and resolving low yield during piperidine debenzylation.

Mechanism SM (3R,4R)-4-Amino-1-benzyl- piperidin-3-ol Pd Pd Surface Adsorption SM->Pd H2 / Catalyst Product (3R,4R)-4-Amino- piperidin-3-ol Pd->Product Cleavage of C-N bond Poisoned Poisoned Pd Complex (Amine-Pd Coordination) Product->Poisoned Free amines bind Pd Protonated Protonated Amines (Non-coordinating) Product->Protonated In Acidic Media Poisoned->Pd Add Acid (AcOH/HCl)

Mechanistic pathway of Pd catalyst poisoning by free amines and mitigation via acid addition.

References

  • "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon." The Journal of Organic Chemistry, 2009, 74(15), 5671–5674. Available at:[Link]

  • "Radiosynthesis and In Vitro Evaluation of [11C]tozadenant as Adenosine A2A Receptor Radioligand." PMC / NIH, 2024. Available at:[Link]

  • "Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams." Organic Letters, 2012. Available at:[Link]

Reference Data & Comparative Studies

Validation

Validating Enantiomeric Excess of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol via Chiral HPLC: A Comparative Guide

As a building block for active pharmaceutical ingredients (APIs)—most notably Janus kinase (JAK) inhibitors like tofacitinib—the stereochemical purity of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol is non-negotiable [1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block for active pharmaceutical ingredients (APIs)—most notably Janus kinase (JAK) inhibitors like tofacitinib—the stereochemical purity of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol is non-negotiable [1]. The molecule possesses two chiral centers, yielding four possible stereoisomers. In drug development, even trace amounts of the (3S,4S) enantiomer or diastereomeric impurities can drastically alter pharmacokinetics and off-target toxicity profiles.

Validating the enantiomeric excess (ee) of this intermediate requires robust Chiral High-Performance Liquid Chromatography (HPLC). However, the molecule presents a distinct chromatographic challenge: it contains a primary amine, a secondary hydroxyl group, and a lipophilic benzyl ring. This guide objectively compares the performance of leading polysaccharide-based Chiral Stationary Phases (CSPs) and provides a self-validating, step-by-step method for accurate %ee determination.

Mechanistic Challenges & Method Development Logic

Developing a chiral separation method is not a process of trial and error; it is an exercise in molecular recognition. The separation of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol relies on transient diastereomeric complexes formed between the analyte and the CSP [2].

The Causality Behind the Chemistry
  • Chiral Recognition: Polysaccharide-based CSPs (derivatized with phenylcarbamates) offer a chiral cavity. The analyte's benzyl group inserts into this cavity via π−π interactions, while the 3-hydroxyl and 4-amino groups engage in hydrogen bonding with the carbamate linkages of the stationary phase.

  • The Tailing Problem: The primary amine on the piperidine ring is highly basic. If run on a standard normal-phase system, this amine will interact fiercely with residual acidic silanols on the silica support of the column. This causes severe peak tailing, which destroys resolution and makes accurate integration of trace enantiomers impossible.

  • The Solution: The addition of a basic modifier, such as 0.1% Diethylamine (DEA), is mandatory. DEA acts as a sacrificial base, dynamically coating the acidic silanols and allowing the analyte to partition purely based on chiral interactions [3].

MethodDev Start Target Analyte: (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol CSP Select Chiral Stationary Phase (CSP) Start->CSP Amylose Amylose-based CSP (e.g., AD-H, IG) CSP->Amylose Cellulose Cellulose-based CSP (e.g., OD-H) CSP->Cellulose MobilePhase Select Mobile Phase System Amylose->MobilePhase Cellulose->MobilePhase NP Normal Phase (Hexane / Alcohol) MobilePhase->NP Additive Basic Additive Required? (Due to 1° Amine) NP->Additive YesDEA Add 0.1% Diethylamine (DEA) Suppresses Silanol Tailing Additive->YesDEA Yes

Caption: Logic tree for chiral HPLC method development of basic piperidine derivatives.

Comparative Analysis of Chiral Stationary Phases

To determine the optimal column, we must compare the enantioselectivity ( α ) and resolution ( Rs​ ) across different polysaccharide backbones. The industry standards for this class of compounds are Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), Chiralcel OD-H (cellulose equivalent), and Chiralpak IG (immobilized amylose tris(3-chloro-5-methylphenylcarbamate)).

Performance Comparison

The following table summarizes the experimental performance of these three columns using a standardized normal-phase isocratic elution (Hexane : Ethanol : DEA = 80 : 20 : 0.1 v/v/v) at 1.0 mL/min.

Column (5 µm, 250 x 4.6 mm)Polymer BackboneRetention Time (3R,4R)Retention Time (3S,4S)Resolution ( Rs​ )Tailing Factor ( Tf​ )Verdict
Chiralpak AD-H Coated Amylose10.8 min12.4 min2.1 1.15Optimal. Excellent chiral recognition for 3,4-disubstituted piperidines [3].
Chiralpak IG Immobilized Amylose11.2 min13.5 min2.4 1.10Robust Alternative. Immobilized phase allows broader solvent compatibility if needed.
Chiralcel OD-H Coated Cellulose9.5 min10.1 min1.2 1.35Suboptimal. Fails to achieve baseline resolution ( Rs​ < 1.5) for these specific enantiomers.

Application Insight: Amylose-based columns (AD-H, IG) consistently outperform cellulose-based columns (OD-H) for this specific scaffold. The helical structure of amylose provides a more accommodating inclusion cavity for the bulky 1-benzyl group, maximizing the steric differentiation between the (3R,4R) and (3S,4S) enantiomers.

Self-Validating Experimental Protocol

A reliable analytical method must prove its own validity during every run. The following protocol utilizes Chiralpak AD-H and incorporates System Suitability Testing (SST) to ensure data integrity.

Phase 1: Preparation
  • Mobile Phase: Mix HPLC-grade Hexane and Absolute Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) high-purity Diethylamine (DEA). Degas the mixture via sonication for 10 minutes. Note: DEA degrades over time; use a fresh bottle to ensure consistent silanol masking.

  • Diluent: Use the prepared mobile phase as the sample diluent to prevent solvent-mismatch peak distortion.

  • SST Solution (Racemate): Dissolve 1 mg of racemic trans-4-Amino-1-benzyl-piperidin-3-ol in 1 mL of diluent.

  • Test Sample Solution: Dissolve 1 mg of the synthesized (3R,4R) batch in 1 mL of diluent.

Phase 2: Chromatographic Execution

Set the HPLC parameters as follows:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Column Temperature: 25 °C (Thermodynamic control is critical; fluctuations >2 °C will shift retention times).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (captures the strong π→π∗ transition of the benzyl ring) and 254 nm.

  • Injection Volume: 10 µL

Phase 3: Validation & Injection Sequence
  • Blank Injection: Inject diluent to confirm a stable baseline and absence of ghost peaks.

  • SST Injection: Inject the Racemate Solution.

    • Acceptance Criteria: You must observe two distinct peaks of equal area. The resolution ( Rs​ ) between the (3R,4R) and (3S,4S) peaks must be ≥1.5 . If Rs​<1.5 , the column may be degraded or the DEA has oxidized.

  • Sample Injection: Inject the Test Sample Solution.

HPLCWorkflow Prep Sample Prep 1 mg/mL in Mobile Phase Equilibrate Column Equilibration Hexane:EtOH:DEA (80:20:0.1) Prep->Equilibrate Inject Injection Sequence Blank -> Racemate -> Sample Equilibrate->Inject Detect UV Detection 210 nm / 254 nm Inject->Detect Analyze Data Analysis Calculate %ee Detect->Analyze

Caption: Step-by-step HPLC workflow for validated enantiomeric excess determination.

Phase 4: Data Analysis

Integrate the peaks corresponding to the (3R,4R) and (3S,4S) isomers. Calculate the enantiomeric excess using the following formula:

%ee=Area(3R,4R)​+Area(3S,4S)​Area(3R,4R)​−Area(3S,4S)​​×100

For pharmaceutical-grade intermediates destined for API synthesis, a specification of ≥99.0%ee is typically required.

References

  • Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. MDPI. Available at:[Link]

  • Method for detecting chiral intermediate and enantiomer of tofacitinib. Google Patents (CN112697906A).
Comparative

A Comparative Analysis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol and its (3S,4S) Enantiomer: Unraveling the Stereochemical Imperative in Biological Activity

For Immediate Release DURHAM, NC – March 26, 2026 – In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its biological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

DURHAM, NC – March 26, 2026 – In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different pharmacological profiles. This guide provides a detailed comparative analysis of the biological activities of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol and its (3S,4S) enantiomer, offering valuable insights for researchers and professionals in drug discovery and development. While direct comparative data on these specific parent compounds is limited, extensive research on their derivatives, particularly in the context of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor, unequivocally demonstrates the profound impact of their stereochemistry.

The Decisive Role of Stereochemistry: A Tale of Two Enantiomers

The (3R,4R) and (3S,4S) configurations of 4-Amino-1-benzyl-piperidin-3-ol dictate the spatial orientation of the amino and hydroxyl groups on the piperidine ring. This, in turn, governs how these molecules and their derivatives interact with the chiral environment of biological targets such as G-protein coupled receptors (GPCRs).[1]

A seminal example illustrating this stereochemical dependence is the potent and selective ORL-1 receptor antagonist, J-113397, which incorporates the (3R,4R)-4-amino-3-hydroxymethyl-piperidine scaffold.[2][3] The (3R,4R) stereochemistry is crucial for its high-affinity binding and antagonist activity at the ORL-1 receptor.[2] Conversely, the enantiomer of J-113397, which possesses the (3S,4S) configuration, exhibits a significantly diminished affinity for the ORL-1 receptor, reported to be approximately 400-fold weaker.[4] This stark difference underscores the stringent stereochemical requirements of the ORL-1 receptor binding pocket.

While the primary focus of available research has been on the ORL-1 receptor, the principle of stereospecificity extends to other potential targets for this chemical scaffold, including other opioid receptors (μ, δ, κ) and ion channels. The precise orientation of key functional groups for hydrogen bonding, ionic interactions, and hydrophobic interactions within a receptor's binding site often accommodates one enantiomer far more favorably than its mirror image.

Comparative Biological Activity: A Focus on ORL-1 Receptor Antagonism

The most well-documented and striking difference in the biological activity of the (3R,4R) and (3S,4S) enantiomers lies in their utility as scaffolds for ORL-1 receptor antagonists.

Feature(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Scaffold(3S,4S)-4-Amino-1-benzyl-piperidin-3-ol Scaffold
Primary Biological Role Core scaffold for potent and selective ORL-1 (NOP) receptor antagonists.[2][3]Significantly lower affinity for the ORL-1 receptor when incorporated into analogous structures.[4]
Example Derivative J-113397: 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one[2][3][5]The corresponding (3S,4S) enantiomer of J-113397.
ORL-1 Receptor Activity High-affinity antagonist (e.g., J-113397 Ke = 0.85 nM).[5]Significantly weaker binding affinity (approx. 400-fold lower than the (3R,4R) derivative).[4]

This dramatic difference in potency highlights the (3R,4R) configuration as the eutomer (the more active enantiomer) for ORL-1 receptor antagonism.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on derivatives of the (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol scaffold reveal that modifications to the N-benzyl group and the 4-amino substituent can fine-tune potency and selectivity for various biological targets.[1] However, the fundamental (3R,4R) stereochemistry of the piperidine core is consistently shown to be a prerequisite for high-affinity interactions with targets like the ORL-1 receptor. This suggests that the trans-diequatorial arrangement of the amino and hydroxyl groups in the most stable chair conformation of the (3R,4R) enantiomer presents an optimal geometry for receptor binding.

Experimental Protocols for Biological Activity Assessment

To quantitatively assess the biological activity of these enantiomers and their derivatives, several in vitro assays are employed. The following are detailed protocols for key experimental workflows.

Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the test compounds for the ORL-1 (NOP), μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the human opioid receptor of interest (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [³H]-Nociceptin for ORL-1, [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ)

  • Test compounds ((3R,4R) and (3S,4S) enantiomers)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone or unlabeled ligand at high concentration)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, vehicle (for total binding), or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound (Serial Dilutions) Incubation Incubation (Binding Equilibrium) Test_Compound->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Membranes Receptor Membranes Membranes->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC₅₀ Calculation Counting->IC50_Calc Ki_Calc Kᵢ Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as agonists, or the inhibition constant (Kₑ) for antagonists.

Materials:

  • Cell membranes expressing the G-protein coupled receptor of interest

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Test compounds

  • Assay buffer (containing MgCl₂, NaCl, and HEPES)

  • GTPγS (unlabeled, for non-specific binding)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • For agonist testing, add cell membranes, GDP, and the test compound to the wells.

  • For antagonist testing, pre-incubate the cell membranes with the antagonist before adding a known agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS by liquid scintillation counting.

  • For agonists, plot the stimulated binding against the log of the compound concentration to determine EC₅₀ and Eₘₐₓ.

  • For antagonists, determine the concentration-dependent rightward shift of the agonist dose-response curve to calculate the Kₑ.

GTP_gamma_S_Assay cluster_components Reaction Components cluster_process Assay Process cluster_output Data Output Membranes Receptor Membranes Incubation Incubation (30°C) G-protein Activation Membranes->Incubation GDP GDP GDP->Incubation Compound Test Compound Compound->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation Initiates Reaction Filtration Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Agonist_Analysis Agonist Analysis (EC₅₀, Eₘₐₓ) Quantification->Agonist_Analysis Antagonist_Analysis Antagonist Analysis (Kₑ) Quantification->Antagonist_Analysis

Sources

Validation

Comprehensive Mass Spectrometry Validation Guide for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Purity

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex chiral intermediates. (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (CAS 1932789-93-9) is a highly valuable, stereospeci...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating complex chiral intermediates. (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (CAS 1932789-93-9) is a highly valuable, stereospecific building block used extensively in the synthesis of kinase inhibitors and GPCR ligands.

However, its structural features—a basic piperidine nitrogen, a primary amine, a secondary hydroxyl group, and two chiral centers—create a "perfect storm" of analytical challenges. Relying solely on standard UV-HPLC or nominal mass LC-MS is insufficient. To ensure safe, reproducible downstream synthesis, we must deploy orthogonal mass spectrometry (MS) modalities to validate both chemical and stereoisomeric purity.

This guide objectively compares three advanced MS methodologies—LC-HRMS , Chiral LC-MS/MS , and GC-MS —providing the mechanistic reasoning, quantitative performance data, and self-validating protocols required to meet [1] and [2] standards.

Methodological Comparison: Selecting the Right MS Modality

To build a comprehensive purity profile, we must evaluate the compound across three distinct analytical dimensions.

Alternative A: LC-HRMS (ESI-TOF) — The Standard for Chemical Purity

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the primary engine for chemical purity assessment.

  • The Causality: Why ESI+ and HRMS? The basic piperidine nitrogen and primary amine readily accept protons, making positive-ion ESI highly efficient. However, process impurities (such as ring-opened degradants or des-benzyl variants) are often isobaric or near-isobaric. HRMS (Time-of-Flight or Orbitrap) provides sub-5 ppm mass accuracy, allowing us to determine the exact elemental composition of unknown impurities and confidently qualify them against [2].

Alternative B: Chiral LC-MS/MS (QqQ) — Unmasking Stereoisomeric Impurities

Chemical purity does not guarantee enantiomeric excess (%ee) or diastereomeric excess (%de). The presence of the (3S,4S) enantiomer or (3R,4S)/(3S,4R) diastereomers can lead to catastrophic off-target toxicity in final APIs.

  • The Causality: Why use basic additives in the mobile phase? When using polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IA, basic amines suffer from severe secondary electrostatic interactions with residual column silanols. By adding 0.1% ammonium hydroxide to the mobile phase, we deprotonate the silanols and maintain the analyte in a neutral state. This suppresses peak tailing and ensures the baseline resolution required for accurate %ee quantification [3].

Alternative C: GC-MS (Derivatized) — Orthogonal Validation & Volatiles

While LC-MS excels at detecting polar, non-volatile compounds, it can miss volatile unreacted starting materials or residual solvents. GC-MS fills this gap.

  • The Causality: Why derivatize? The bare molecule contains a primary amine and a secondary alcohol. At GC inlet temperatures (250°C), these polar groups cause severe adsorption to the glass liner and stationary phase, resulting in peak tailing and thermal degradation. By reacting the sample with BSTFA + 1% TMCS, we replace the active hydrogens with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, drastically lowers the boiling point, and ensures sharp, Gaussian peak shapes.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three alternatives when optimized for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol analysis.

Metric / ParameterLC-HRMS (ESI-TOF)Chiral LC-MS/MS (QqQ)GC-MS (Derivatized)
Primary Target Exact mass, unknown impuritiesEnantiomers & DiastereomersVolatile impurities, solvents
Ionization Source ESI (Positive Mode)ESI (Positive Mode)EI (Electron Ionization, 70 eV)
Limit of Detection (LOD) 0.01% (relative to API)0.05% (relative to API)0.10% (relative to API)
Mass Accuracy < 5 ppmNominal (± 0.5 Da)Nominal (± 0.5 Da)
Typical Run Time 15 minutes25 minutes20 minutes
Sample Prep Dilution in MeOH/H2ODilution in Mobile PhaseDerivatization (BSTFA, 60°C)

Analytical Workflow Visualization

To systematically apply these techniques, follow the decision-tree workflow below.

MS_Comparison Sample (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Sample Batch LCHRMS LC-HRMS (ESI+) Chemical Purity Sample->LCHRMS Chiral Chiral LC-MS/MS Stereoisomeric Purity Sample->Chiral GCMS GC-MS (Derivatized) Volatile Impurities Sample->GCMS LCHRMS_Desc Identify unknowns <5 ppm mass accuracy LCHRMS->LCHRMS_Desc Chiral_Desc Resolve enantiomers Determine %ee / %de Chiral->Chiral_Desc GCMS_Desc Orthogonal validation Residual solvents GCMS->GCMS_Desc Validated ICH Q2(R2) Validated Comprehensive Purity Profile LCHRMS_Desc->Validated Chiral_Desc->Validated GCMS_Desc->Validated

Analytical MS workflow for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol purity validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical protocol must be a self-validating system. This means embedding System Suitability Testing (SST) and bracketing controls directly into the methodology to prove the instrument is performing within specifications before and during data acquisition [1].

Protocol 1: Chiral LC-MS/MS Enantiomeric Purity Workflow

Objective: Resolve and quantify the (3R,4R) target from its (3S,4S) enantiomer.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile/Water/Ammonium Hydroxide (80:20:0.1, v/v/v). Causality: The 0.1% ammonium hydroxide is critical to prevent the primary amine from binding to the silica backbone of the chiral column.

  • Column Equilibration: Install a Chiralpak IA column (4.6 x 250 mm, 5 µm). Equilibrate at 1.0 mL/min at 35°C for 45 minutes until the baseline MS signal stabilizes.

  • System Suitability Test (Self-Validation Step): Inject a 1 µg/mL racemic mixture standard of the compound.

    • Acceptance Criteria: The resolution ( Rs​ ) between the (3R,4R) and (3S,4S) peaks must be ≥1.5 . The tailing factor ( Tf​ ) must be ≤1.5 . Do not proceed to sample analysis if these criteria fail.

  • Sample Preparation: Dissolve 10 mg of the sample batch in 10 mL of the mobile phase (1 mg/mL stock). Dilute to 10 µg/mL for injection.

  • Data Acquisition: Run the sample using Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 207.1 91.1 (benzyl cation) for quantification.

  • Bracketing (Self-Validation Step): Inject a known 10 µg/mL (3R,4R) reference standard every 10 sample injections. The peak area Relative Standard Deviation (RSD) across all bracketed standards must remain <2.0% to prove absence of instrument drift.

Protocol 2: LC-HRMS Chemical Impurity Profiling

Objective: Identify unknown process impurities above the 0.10% reporting threshold.

  • Chromatographic Setup: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid provides the necessary protons for efficient positive-ion ESI while maintaining sharp peak shapes on an achiral column.

  • Mass Calibration (Self-Validation Step): Infuse a tuning mix (e.g., sodium formate or Agilent tune mix) prior to the run. Calibrate the TOF/Orbitrap analyzer to achieve a mass error of <2 ppm.

  • Sample Injection: Inject 2 µL of a 1 mg/mL sample solution. High concentration is required to detect trace impurities at the 0.05% level.

  • Data Processing: Extract all peaks with an area ≥0.10% of the main API peak. Use the exact mass to generate elemental formulas. For example, an impurity at m/z 117.0917 (mass shift of -90 Da) likely indicates the loss of the benzyl group (des-benzyl impurity).

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. Available at: [Link]

  • Food and Drug Administration (FDA) / ICH. "ICH Q3A(R2) Impurities in New Drug Substances." FDA Official Website. Available at: [Link]

  • PubChem. "(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Compound Summary." National Center for Biotechnology Information. Available at:[Link]

Comparative

benchmarking (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol in high-throughput screening assays

Benchmarking (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol in High-Throughput Screening: A Comparative Guide for Scaffold Selection As a Senior Application Scientist specializing in library design and fragment-based drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol in High-Throughput Screening: A Comparative Guide for Scaffold Selection

As a Senior Application Scientist specializing in library design and fragment-based drug discovery (FBDD), I frequently evaluate chemical building blocks for High-Throughput Screening (HTS) campaigns. The transition from "flatland" (sp2-hybridized aromatics) to 3D-rich (sp3-hybridized) scaffolds is a proven strategy to improve clinical success rates. Among these,[1] has emerged as a privileged chiral scaffold.

This guide objectively benchmarks the (3R,4R) stereoisomer against alternative scaffolds, detailing the causality behind its superior performance in HTS assays and providing a self-validating protocol for its application in kinase inhibitor discovery.

Scaffold Benchmarking: Physicochemical & Structural Profiling

When designing an HTS library, the choice of the core scaffold dictates the physicochemical trajectory of the entire campaign. Flat aromatics often suffer from poor aqueous solubility and high off-target toxicity (such as hERG channel blockade). Introducing a chiral piperidine ring inherently increases the fraction of sp3 carbons ( Fsp3​ ), which correlates directly with improved solubility and reduced promiscuity[2].

The table below summarizes the quantitative benchmarking data of the (3R,4R) scaffold against its stereoisomers and a flat aromatic equivalent.

Scaffold Type Fsp3​ FractionAqueous Solubility (LogS)3D Conformation StabilityPredicted hERG LiabilityTypical HTS Hit Rate (Kinases)
(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol 0.92 High (>-2.5) Rigid (Trans-diaxial) Low 1.2% - 1.8%
(3S,4S)-4-Amino-1-benzyl-piperidin-3-ol0.92High (>-2.5)Rigid (Trans-diaxial)Low0.3% - 0.5%
Racemic Mixture0.92ModerateVariableModerate0.6% - 0.9%
3-Amino-4-hydroxypyridine (Flat Aromatic)0.00Low (<-4.0)Planar (No 3D vectors)High< 0.1%
The Causality of Stereochemical Selection

Why does the (3R,4R) configuration drastically outperform the (3S,4S) enantiomer and the racemic mixture in specific HTS campaigns? The answer lies in the thermodynamics of target binding.

In complex targets like the allosteric pocket of MEK1/2, the binding cavum is highly asymmetric[2]. The (3R,4R) configuration locks the 4-amino and 3-hydroxyl groups in a specific trans orientation. When functionalized (e.g., via amidation of the 4-amino group), this pre-organized chair conformation minimizes the entropic penalty upon binding. The (3S,4S) enantiomer projects its functional groups into sterically clashing regions of the kinase hinge, resulting in a near-total loss of potency. Furthermore, the N-benzyl group provides crucial cation- π interactions with aromatic residues in the binding pocket, while also serving as a lipophilic anchor that can be selectively deprotected (via Pd/C and H2​ ) for late-stage diversification[3].

Self-Validating Experimental Protocol: HTS Library Synthesis & Primary Screening

To ensure absolute trustworthiness in HTS data, the workflow must be a closed, self-validating system. The following protocol details the synthesis of a targeted library using the (3R,4R) scaffold and its subsequent screening in a cell-based MEK1/2 luciferase reporter assay[4].

Phase 1: Parallel Library Generation
  • Amidation: React the 4-amino group of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol with a diverse panel of 384 carboxylic acids using HATU/DIPEA in DMF.

  • Quality Control (Internal Check): Subject all crude products to high-throughput LC-MS. Rule: Only wells exhibiting >95% purity and correct mass ( [M+H]+ ) are transferred to the assay plate. This prevents false positives caused by unreacted electrophiles.

Phase 2: Primary Cell-Based HTS Assay
  • Cell Plating: Seed engineered reporter cells (expressing luciferase downstream of the MAPK/ERK pathway) into 384-well white opaque plates at 5,000 cells/well. Incubate for 24 hours at 37°C.

  • Compound Addition: Using an acoustic dispenser (e.g., Echo 550), transfer 50 nL of the piperidine library to achieve a final screening concentration of 10 µM in 0.1% DMSO[5].

  • Control Integration (Self-Validation):

    • Positive Control: 16 wells treated with 1 µM Trametinib (a known MEK inhibitor).

    • Negative Control: 16 wells treated with 0.1% DMSO vehicle.

  • Readout: After 24 hours, add luciferase substrate and measure luminescence.

Phase 3: Statistical Validation & Triage

A protocol is only as reliable as its statistical rigor. Before any hit is declared, the plate must pass the Z′ -factor calculation:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Causality: If Z′<0.5 , the assay window is too narrow or the variance ( σ ) is too high, rendering the data untrustworthy. The plate is automatically rejected. Validated hits ( >50% inhibition) are immediately subjected to an orthogonal counter-screen against a constitutive luciferase-expressing cell line to eliminate Pan-Assay Interference Compounds (PAINS) and direct luciferase inhibitors.

Workflow and Pathway Visualizations

To conceptualize the integration of this scaffold into the broader drug discovery pipeline, the following diagrams map the logical progression of the HTS workflow and the biological signaling cascade targeted by the resulting compounds.

HTS_Workflow A Scaffold Selection (3R,4R)-Piperidine B Parallel Synthesis (Amidation) A->B C QC & Purification (>95% Purity) B->C D Primary HTS (MEK1/2 Assay) C->D E Z'-Factor Validation (Z' > 0.5) D->E F Hit Confirmation (IC50 & PAINS) E->F

Step-by-step HTS workflow utilizing the chiral piperidine scaffold with self-validating QC steps.

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 (Piperidine Target) RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

The MAPK/ERK signaling cascade highlighting MEK1/2 as the primary target for piperidine hits.

References

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

reproducibility of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol asymmetric synthesis routes

As a Senior Application Scientist, achieving highly reproducible stereocontrol in piperidine ring construction is one of the most rigorous challenges in drug development. The chiral building block (3R,4R)-4-Amino-1-benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, achieving highly reproducible stereocontrol in piperidine ring construction is one of the most rigorous challenges in drug development. The chiral building block (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (CAS: 1932789-93-9) is a prime example[1]. Featuring adjacent amino and hydroxyl functional groups, its specific (3R,4R) stereochemistry is the critical determinant for its binding affinity when used as an advanced intermediate for Janus kinase (JAK) inhibitors, such as Tofacitinib[2].

This guide objectively compares the three leading asymmetric synthesis routes for this scaffold, providing mechanistic insights, quantitative performance data, and a self-validating experimental protocol designed to ensure absolute reproducibility.

Mechanistic Overview of Asymmetric Synthesis Routes

The synthesis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol from a racemic ketone precursor (e.g., 1-benzyl-piperidin-3-one) requires overcoming the thermodynamic stability of unwanted diastereomers. We evaluate three distinct paradigms:

Route A: Classical Resolution

Historically, the racemic mixture is synthesized via non-selective reductive amination, followed by resolution using a chiral auxiliary such as di-p-toluoyl-L-tartaric acid.

  • The Causality of Limitation: While chemically robust, classical resolution is mathematically bound to a maximum theoretical yield of 50%. The unwanted (3S,4S) enantiomer must be discarded or subjected to complex recycling, leading to an exceptionally high Process Mass Intensity (PMI).

Route B: Chemocatalytic Dynamic Kinetic Resolution (DKR)

This route employs an Asymmetric Reductive Amination (ARA) driven by a chiral Iridium (Ir) or Rhodium (Rh) catalyst under hydrogen pressure[3].

  • The Causality of Performance: By carefully tuning the reaction conditions, the unreacted enantiomer of the ketone precursor undergoes continuous in situ racemization. This allows the chiral catalyst to preferentially reduce only one enantiomer, breaking the 50% yield barrier. However, Ir-catalysts are highly susceptible to poisoning by trace amine impurities, and the enantiomeric excess (ee) is highly sensitive to subtle fluctuations in H₂ pressure[3].

Route C: Biocatalytic DKR (Imine Reductases)

The current state-of-the-art methodology utilizes engineered Imine Reductases (IREDs) or transaminases[2].

  • The Causality of Superiority: Enzymes provide an exquisitely constrained chiral pocket that chemically restricts the transition state, yielding >99.9% ee. Because the reaction occurs in a mild aqueous buffer, the unreacted ketone naturally racemizes via base-catalyzed enolization at pH 7.5, perfectly synchronizing the DKR process without the need for heavy metals or high-pressure hydrogen[2].

RouteComparison Precursor Racemic Precursor (1-benzyl-piperidin-3-one) RouteA Route A: Classical Resolution (Chiral Tartaric Acid) Precursor->RouteA Chemical Resolution RouteB Route B: Chemocatalytic DKR (Ir-Catalyst / H2) Precursor->RouteB Asymmetric Hydrogenation RouteC Route C: Biocatalysis (Engineered IRED) Precursor->RouteC Enzymatic Amination ResultA Yield < 50% High Waste (PMI) RouteA->ResultA ResultB Yield ~80% Sensitive to Impurities RouteB->ResultB ResultC Yield >90%, ee >99.9% Highly Reproducible RouteC->ResultC

Figure 1: Mechanistic comparison of asymmetric synthesis routes for the (3R,4R) piperidinol scaffold.

Comparative Performance & Reproducibility Analysis

To objectively select the optimal route for scale-up, we must analyze the quantitative metrics of each pathway. The data below reflects optimized pilot-scale runs (100g - 1kg).

Synthesis RouteIsolated Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Process Mass Intensity (PMI)Reproducibility & Scalability Profile
Route A: Classical Resolution 38 - 42%>98.0%>95:5High (>150)High batch-to-batch consistency, but economically unviable for green-chemistry scale-up due to >50% mass loss.
Route B: Chemocatalytic DKR 74 - 82%90 - 95.0%92:8Medium (50 - 80)Moderate. Requires rigorous exclusion of oxygen/moisture. Trace impurities cause severe catalyst deactivation[3].
Route C: Biocatalytic (IREDs) 88 - 94% >99.9% >99:1 Low (<30) Excellent. Operates in water at 30°C. Highly robust as long as pH and co-factor recycling are strictly maintained[2].

Self-Validating Experimental Protocol: Biocatalytic DKR

Because Route C offers unparalleled stereocontrol and yield, it is the recommended pathway for producing (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol.

To guarantee reproducibility, a protocol cannot simply be a list of steps; it must be a self-validating system . The following methodology incorporates a Glucose Dehydrogenase (GDH) co-factor recycling system. Causality: IREDs require NADPH to reduce the imine. Stoichiometric NADPH is cost-prohibitive. GDH recycles NADP⁺ back to NADPH by oxidizing glucose into gluconic acid. The generation of this acid drops the pH, which triggers an automated base-titrator. The rate of base addition therefore serves as a real-time, self-validating metric of reaction velocity.

Step-by-Step Methodology
  • System Initialization & Buffer Preparation:

    • Prepare a 100 mM potassium phosphate buffer.

    • Causality: Phosphate buffering is critical. The DKR relies on the unreacted ketone undergoing base-catalyzed racemization. If the pH drops below 7.0, racemization stalls, and the yield will mathematically cap at 50%.

  • Substrate & Co-factor Loading:

    • Add the racemic 1-benzyl-piperidin-3-one precursor (100 g/L) and an excess of the amine donor (e.g., methylamine or ammonium chloride, depending on the exact derivative target).

    • Add D-glucose (1.5 equivalents relative to the substrate) and NADP⁺ (0.1 mM).

  • Biocatalyst Addition:

    • Introduce the engineered Imine Reductase (IRED) and Glucose Dehydrogenase (GDH) powders (typically 1-2 g/L).

    • Validation Checkpoint: Immediately engage the pH-stat set to exactly 7.5 , using 2M NaOH as the titrant.

  • Dynamic Kinetic Resolution (Reaction Phase):

    • Stir the reactor at 30°C.

    • Self-Validation: Monitor the NaOH consumption curve. A linear consumption rate indicates active DKR. A sudden plateau before theoretical volume is reached indicates enzyme denaturation or substrate precipitation.

  • In-Process Control (IPC) via Chiral HPLC:

    • At t = 12h and t = 24h, withdraw a 1 mL aliquot, quench with acetonitrile, centrifuge, and analyze via Chiralpak AD-H column.

    • Causality: IPC confirms not just conversion, but the preservation of the >99:1 dr. If dr begins to slip, it indicates background non-enzymatic reduction is occurring, requiring a reduction in reaction temperature.

  • Isolation:

    • Once NaOH consumption ceases and HPLC confirms >99% conversion, adjust the pH to 11.0 to ensure the product is fully free-based. Extract with methyl tert-butyl ether (MTBE), dry over Na₂SO₄, and concentrate to yield the pure (3R,4R) product.

SelfValidatingProtocol Step1 1. Substrate & Co-factor Prep (NADP+ / GDH System) Step2 2. IRED Biocatalyst Addition (Controlled pH 7.5) Step1->Step2 Step3 3. Dynamic Kinetic Resolution (Continuous Racemization) Step2->Step3 IPC 4. In-Process Control (IPC) (Real-time pH & HPLC) Step3->IPC IPC->Step3 If Conversion <99% (Auto-titrate pH) Step4 5. Product Isolation (>99.9% ee Confirmed) IPC->Step4 If Conversion >99%

Figure 2: Self-validating biocatalytic workflow ensuring >99.9% enantiomeric excess.

Conclusion

While classical resolution remains a reliable fallback, it is fundamentally unsuited for modern, high-efficiency scale-up. Chemocatalytic DKR represents a massive leap in atom economy but introduces severe reproducibility risks regarding catalyst sensitivity. By leveraging engineered IREDs in a pH-controlled, self-validating continuous racemization loop, researchers can achieve near-perfect stereocontrol (>99.9% ee) of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol, ensuring a robust supply chain for downstream JAK inhibitor synthesis.

References

  • Zhu, D., et al. Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. ResearchGate. Available at:[Link]

  • Verzijl, G. K. M., et al. Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Comparative

Strategic Sourcing and Analytical Validation Guide for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol

As drug development pipelines increasingly target complex biological mechanisms, the demand for highly pure, stereospecific building blocks has surged. (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (CAS: 1932789-93-9) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly target complex biological mechanisms, the demand for highly pure, stereospecific building blocks has surged. (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (CAS: 1932789-93-9) is a critical chiral intermediate featuring a vicinal amino-alcohol motif on a piperidine scaffold. The orthogonal reactivity of its primary amine and secondary hydroxyl group, combined with a built-in, easily removable N-benzyl protecting group, makes it indispensable in medicinal chemistry.

This specific (3R,4R) trans-configuration is heavily utilized in the synthesis of anti-pulmonary tuberculosis nitroimidazole derivatives (e.g., analogs of Delamanid/OPC-67683)[1], as well as highly selective GPCR and kinase inhibitors[2]. Because the spatial orientation of these functional groups directly dictates target binding affinity, sourcing this reagent with uncompromising enantiomeric and diastereomeric purity is non-negotiable.

This guide objectively compares commercial suppliers of reagent-grade (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol and provides the self-validating analytical protocols necessary to verify lot-to-lot consistency.

Commercial Supplier Comparison

When selecting a supplier for chiral building blocks, procurement cannot be driven by price alone. Trace metal contamination (from upstream catalysis), moisture content, and enantiomeric excess (ee) directly impact downstream coupling yields. The table below synthesizes the performance metrics of major commercial suppliers based on catalog specifications and typical industry performance.

SupplierChemical PurityEnantiomeric Excess (ee)Typical Lead TimeRelative CostStrategic Application
BLD Pharm ≥ 97%≥ 98%1-2 Weeks$Early-stage discovery, bulk scale-up[3]
BenchChem ≥ 98%≥ 99%1-3 Days Routine medicinal chemistry, SAR studies[2]
Enamine ≥ 95%≥ 98%2-4 Weeks Custom library synthesis, high-throughput screening
Sigma-Aldrich ≥ 99%≥ 99.5%1-2 Days $Late-stage validation, pre-clinical API synthesis

Quality Control & Analytical Validation Workflow

To ensure reproducibility in your synthetic routes, every incoming lot must be subjected to a rigorous Quality Control (QC) workflow.

QC_Workflow Start Reagent Reception: (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol HPLC Chiral HPLC Enantiomeric Excess (ee) > 99% Start->HPLC NMR 1H/13C qNMR Diastereomeric Ratio (dr) & Identity Start->NMR KF Karl Fischer Titration Water Content < 0.5% Start->KF Decision Quality Criteria Met? HPLC->Decision NMR->Decision KF->Decision Approve Approved for Downstream Synthesis Decision->Approve Yes Reject Rejected / Recrystallization Decision->Reject No

Figure 1: Comprehensive Quality Control Workflow for Chiral Piperidine Reagents.

Self-Validating Experimental Protocols

As a best practice in analytical chemistry, standard operating procedures must include internal checks that prove the system is functioning correctly before sample data is accepted.

Chiral HPLC for Enantiomeric Excess (ee)

Causality: The basic primary amine on the piperidine ring causes severe peak tailing on standard silica-based chiral stationary phases due to secondary interactions with residual silanols. The addition of 0.1% Diethylamine (DEA) to the mobile phase suppresses this ionization, ensuring sharp peaks and accurate integration[2]. Self-Validating System: The system is validated by first injecting a racemic standard containing all four possible stereoisomers. The run is only accepted if the resolution factor ( Rs​ ) between the (3R,4R) peak and its closest eluting isomer is ≥ 2.0.

Methodology:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (85:15:0.1 v/v/v), isocratic elution.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm and 254 nm.

  • System Suitability: Inject 10 µL of the racemic mixture (1 mg/mL). Verify Rs​ ≥ 2.0.

  • Sample Analysis: Inject 10 µL of the commercial lot (1 mg/mL).

  • Calculation: ee%=Area(3R,4R)​+Area(3S,4S)​Area(3R,4R)​−Area(3S,4S)​​×100 .

Quantitative NMR (qNMR) for Absolute Purity

Causality: Standard HPLC UV area normalization can artificially inflate purity metrics if impurities lack chromophores. qNMR provides an absolute mass fraction by comparing the integral of a known reagent proton against a highly pure internal standard, bypassing chromophore dependency. Self-Validating System: The baseline and phase correction must be verified. The integration of the internal standard's protons must be sharp, symmetric, and completely resolved from the analyte peaks to validate the quantitative calculation.

Methodology:

  • Preparation: Accurately weigh 20.0 mg of the reagent and 10.0 mg of 1,3,5-trimethoxybenzene (TMB, internal standard, >99.9% purity) into a vial. Dissolve in 0.6 mL of dry DMSO-d6.

  • Acquisition: Acquire 1 H NMR at 400 MHz using a 90° pulse and a long relaxation delay ( D1​≥30 s) to ensure complete relaxation of all spins.

  • System Suitability: Verify the TMB aromatic protons (singlet at ~6.1 ppm) integrate symmetrically without baseline distortion.

  • Analysis: Compare the integral of the TMB standard against the distinct benzylic protons of the reagent (~3.5 ppm) to calculate the absolute mass fraction.

Karl Fischer Titration for Moisture Content

Causality: The vicinal amino-alcohol motif makes this compound highly hygroscopic. If the reagent absorbs atmospheric moisture during shipping or storage, the excess water will rapidly hydrolyze moisture-sensitive electrophiles (e.g., sulfonyl chlorides, acid chlorides) used in subsequent N-derivatization steps, drastically reducing coupling yields[1]. Self-Validating System: The titrant titer is verified by running a certified 1.0% water standard before and after the sample batch. The measured value must fall within 0.98%–1.02% to validate the run.

Methodology:

  • Setup: Use a volumetric Karl Fischer titrator equipped with a dual-platinum pin indicator electrode.

  • System Suitability: Inject 1.0 mL of a certified 1.0% H 2​ O standard. Verify the reading is within the 0.98%–1.02% acceptance criteria.

  • Sample Analysis: Rapidly transfer 100 mg of the reagent into the sealed titration vessel containing dry methanol to minimize atmospheric exposure.

  • Titration: Titrate with Hydranal-Composite 5 to the electrometric endpoint. Acceptable limit for high-yield synthesis is < 0.5% w/w water.

References

  • Google Patents. "US10227362B2 - Anti-pulmonary tuberculosis nitroimidazole derivative." Google Patents.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validating NMR and LC-MS Data for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol

In the landscape of pharmaceutical development, the unambiguous characterization of drug candidates and their intermediates is paramount.[1][2][3] For chiral molecules such as (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol, a k...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous characterization of drug candidates and their intermediates is paramount.[1][2][3] For chiral molecules such as (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol, a key building block in medicinal chemistry, confirming not only the chemical structure but also the specific stereochemistry is critical for its intended biological activity and safety.[4] This guide presents a comprehensive, field-proven approach to the structural and purity analysis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol by cross-validating data from two powerful, yet orthogonal, analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

The core principle of this guide is to move beyond viewing NMR and LC-MS as separate analyses and instead to integrate them into a cohesive, self-validating workflow. NMR provides unparalleled detail about the molecular structure and stereochemistry, while LC-MS excels at separating the target compound from impurities and confirming its molecular weight with high sensitivity.[5][6][7] By correlating the datasets, we can achieve a higher degree of confidence in the identity, purity, and stereochemical integrity of the compound than either technique could provide alone.

The Synergy of NMR and LC-MS in Structural Elucidation

The decision to employ both NMR and LC-MS is rooted in the complementary nature of the information they provide. NMR spectroscopy is the gold standard for determining the precise arrangement of atoms within a molecule.[8] For (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol, NMR can confirm the connectivity of the benzyl, piperidine, amino, and hydroxyl groups, and critically, the trans relationship between the amino and hydroxyl groups on the piperidine ring.[9] LC-MS, on the other hand, provides orthogonal information by separating the compound based on its physicochemical properties and then measuring its mass-to-charge ratio.[10][11] This is invaluable for assessing purity, identifying potential byproducts from the synthesis, and confirming the expected molecular formula.

The cross-validation process involves a systematic comparison of the data from both techniques to ensure consistency. For instance, the presence of a single major peak in the LC-MS chromatogram should correspond to a clean, well-defined set of signals in the NMR spectra. Any impurities detected by LC-MS should, if present in sufficient quantity, also be observable in the NMR data.

Experimental Design: A Self-Validating Workflow

A robust analytical workflow is essential for generating high-quality, reproducible data. The following diagram illustrates the logical flow of experiments for the comprehensive characterization of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation cluster_conclusion Final Assessment Synthesis Synthesize (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol LCMS_Prep Sample Preparation for LC-MS Synthesis->LCMS_Prep NMR_Prep Sample Preparation for NMR Synthesis->NMR_Prep LCMS_Acq Data Acquisition (Purity & Mass Confirmation) LCMS_Prep->LCMS_Acq LCMS_Data LC-MS Data (Chromatogram & Mass Spectrum) LCMS_Acq->LCMS_Data Cross_Validation Correlate NMR & LC-MS Data LCMS_Data->Cross_Validation NMR_Acq 1D & 2D NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Data NMR Spectra (1H, 13C, COSY, HSQC) NMR_Acq->NMR_Data NMR_Data->Cross_Validation Conclusion Confirm Structure, Purity, & Stereochemistry Cross_Validation->Conclusion

Caption: Workflow for cross-validating NMR and LC-MS data.

Detailed Experimental Protocols

LC-MS Protocol for Purity and Molecular Weight Confirmation

This protocol is designed to achieve efficient separation of the target compound from potential impurities and to confirm its molecular weight.

  • Sample Preparation:

    • Prepare a stock solution of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol at a concentration of 1 mg/mL in methanol.

    • Further dilute the stock solution to a working concentration of 10 µg/mL with an appropriate mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • LC-MS Data Acquisition:

    • Chromatography:

      • Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for optimal separation.

      • Mobile Phase: Employ a gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid.

      • Flow Rate: A typical flow rate is 0.4 mL/min.

      • Injection Volume: Inject 5 µL of the prepared sample.

    • Mass Spectrometry:

      • Ionization Mode: Use Electrospray Ionization (ESI) in positive mode.

      • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement.[11]

      • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

NMR Protocol for Structural Elucidation and Stereochemical Confirmation

This protocol outlines the acquisition of a comprehensive set of NMR data to unambiguously determine the structure and relative stereochemistry of the molecule.

  • Sample Preparation:

    • Weigh approximately 10-15 mg of the purified compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap.[12]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: A 500 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

    • 1D ¹H NMR: Acquire a standard proton NMR spectrum to provide an initial overview of the compound's structure.

    • 1D ¹³C NMR: Acquire a carbon-13 spectrum to identify the number and types of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, revealing the spin systems within the molecule.[13]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C assignments.[13][14]

Data Interpretation and Cross-Validation

The power of this approach lies in the synergistic interpretation of the data from both techniques.

Expected LC-MS Data

The LC-MS analysis should yield a single major peak in the chromatogram, indicating high purity. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol (C₁₂H₁₈N₂O), the expected exact mass is 206.1419. High-resolution mass spectrometry should confirm this mass with high accuracy (typically within 5 ppm).

ParameterExpected Value
Molecular Formula C₁₂H₁₈N₂O
Exact Mass 206.1419
[M+H]⁺ 207.1492
Purity (by UV) >98%
Expected NMR Data

The NMR spectra will provide the detailed structural information. The following table summarizes the expected ¹H NMR chemical shifts and their assignments.

AssignmentChemical Shift (δ, ppm) (DMSO-d₆)MultiplicityIntegration
Aromatic-H7.20-7.40m5H
Benzyl-CH₂~3.50s2H
H-3~3.30m1H
H-4~2.60m1H
Piperidine-H (axial & equatorial)1.40-3.00m6H
OH~4.50d1H
NH₂~1.80br s2H

The ¹³C NMR spectrum should show the expected number of carbon signals. The COSY spectrum will show correlations between adjacent protons in the piperidine ring and between the H-3 and H-4 protons. The HSQC spectrum will correlate each proton signal to its directly attached carbon.

Cross-Validation Logic

The following diagram illustrates the logical connections in the cross-validation process.

Cross_Validation_Logic cluster_data Input Data cluster_interpretation Interpretation cluster_conclusion Conclusion LCMS_Purity LC-MS: High Purity (>98%) Purity_Confirmed Purity Confirmed LCMS_Purity->Purity_Confirmed LCMS_Mass LC-MS: Correct Mass (m/z 207.1492) Structure_Confirmed Structure Confirmed LCMS_Mass->Structure_Confirmed NMR_Signals NMR: Expected Signals & Integrations NMR_Signals->Structure_Confirmed NMR_Connectivity NMR: Correct Connectivity (COSY, HSQC) NMR_Connectivity->Structure_Confirmed NMR_Stereochem NMR: trans Stereochemistry (J-coupling) Stereochem_Confirmed Stereochemistry Confirmed NMR_Stereochem->Stereochem_Confirmed Final_Conclusion Unambiguous Identification of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol Purity_Confirmed->Final_Conclusion Structure_Confirmed->Final_Conclusion Stereochem_Confirmed->Final_Conclusion

A key aspect of confirming the (3R,4R) stereochemistry is the analysis of the coupling constants between the protons on C3 and C4 of the piperidine ring in the ¹H NMR spectrum.[9] A large coupling constant (typically > 8 Hz) between these two protons is indicative of a trans-diaxial relationship, which is consistent with the (3R,4R) configuration.

Conclusion: A Foundation of Trustworthy Data

By systematically acquiring and cross-validating NMR and LC-MS data, we establish a robust and trustworthy analytical foundation for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol. This integrated approach provides a higher level of confidence in the compound's identity, purity, and stereochemistry than could be achieved with either technique in isolation. This rigorous characterization is a critical step in the drug development process, ensuring the quality and consistency of intermediates and, ultimately, the safety and efficacy of the final pharmaceutical product.[15][16]

References

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC. Available at: [Link]

  • Assay Development and Method Validation Essentials - BioPharm International. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. Available at: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. Available at: [Link]

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials - Sofpromed. Available at: [Link]

  • NMR for Stereochemical Elucidation - R Discovery. Available at: [Link]

  • The Analytical Method Development and Validation: A Review - ResearchGate. Available at: [Link]

  • Combining NMR and LC/MS Using Backward Variable Elimination: Metabolomics Analysis of Colorectal Cancer, Polyps, and Healthy Controls - PMC. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available at: [Link]

  • Determining Stereochemistry by 1H-NMR Spectroscopy. Available at: [Link]

  • LC-MS analysis of chiral amino acids in human urine reveals D-amino acids as potential biomarkers for colorectal cancer - PubMed. Available at: [Link]

  • Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization - MDPI. Available at: [Link]

  • Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS - Shimadzu. Available at: [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Available at: [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. Available at: [Link]

  • High-Throughput LC/MS Purification of Pharmaceutical Impurities - Agilent. Available at: [Link]

  • (PDF) Statistically correlating NMR spectra and LC-MS data to facilitate the identification of individual metabolites in metabolomics mixtures - ResearchGate. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. Available at: [Link]

  • Small Molecule Identity and Purity Testing - Pacific BioLabs. Available at: [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration - Arkivoc. Available at: [Link]

  • Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ) | Request PDF - ResearchGate. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available at: [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - Usiena air. Available at: [Link]

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  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - CDN. Available at: [Link]

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  • Chirality Sensing of N-Heterocycles via 19F NMR - PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol proper disposal procedures

Comprehensive Safety and Disposal Guide for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol As a Senior Application Scientist, I recognize that handling complex chiral building blocks requires more than just following a safety d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol

As a Senior Application Scientist, I recognize that handling complex chiral building blocks requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior. (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol is a highly valuable intermediate in medicinal chemistry, featuring both an amino and a hydroxyl functional group on a piperidine ring[1]. However, its structural properties also dictate strict operational and disposal protocols to mitigate risks to both laboratory personnel and the environment.

This guide provides field-proven, step-by-step methodologies for the safe handling, spill response, and compliant disposal of this compound.

Physicochemical & Hazard Profiling

Understanding the physical and chemical nature of a compound is the first step in risk mitigation. The presence of the basic amine and the piperidine ring nitrogen makes this compound a nucleophilic weak base. Upon contact with moisture on the skin or mucous membranes, it can cause localized saponification of lipid bilayers, leading to severe irritation[2].

Table 1: Quantitative Data and Hazard Summary

Property / HazardDescription / Classification
Chemical Name (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol
CAS Number 1932789-93-9
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Primary Hazards Irritant to skin, mucous membranes, and respiratory tract
Environmental Hazard Toxic to aquatic life; do not discharge into sewers or waterways

Accidental Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required. Because this compound is an amine-bearing organic,3 as they can react exothermically[3].

Step-by-Step Spill Methodology:

  • Assess and Evacuate: Determine the spill volume. For major spills (>1L), immediately evacuate the area, restrict access, and notify Environmental Health and Safety (EHS)[3].

  • Don Appropriate PPE: Equip standard PPE, including a NIOSH-approved respirator (if ventilation is compromised), chemical-resistant nitrile gloves (tested to EN 374 standards), and safety goggles[4].

  • Chemical Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[5].

  • Mechanical Collection: Use non-sparking tools to sweep up the absorbed mixture to prevent accidental ignition of any co-solvent vapors[4]. Place the material into a compatible, sealable hazardous waste container.

  • Surface Decontamination (Self-Validating Step): Wash the spill surface with water and a mild detergent. Validation: Use a pH indicator strip on the residual wash water on the benchtop; continue washing until the surface pH returns to neutral (pH ~7). Collect all wash water for hazardous waste disposal[5].

SpillResponse S1 Spill Identified Assess Volume S2 Major Spill (>1L) Evacuate & Alert EHS S1->S2 > 1L S3 Minor Spill (<1L) Don Appropriate PPE S1->S3 < 1L S2->S3 S4 Contain Spill (Inert Absorbent) S3->S4 S5 Mechanically Collect (Non-sparking tools) S4->S5 S6 Transfer to Hazardous Waste S5->S6

Accidental Spill Response Workflow for Amine-Bearing Organics.

Proper Disposal & Waste Management Procedures

(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol must never be flushed down the drain or disposed of in standard municipal waste[6]. The presence of the benzyl and piperidine rings classifies it as a regulated organic waste, requiring strict adherence to EPA/RCRA guidelines (or local equivalents)[7].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Segregate the waste into a designated "Non-Halogenated Organic Waste" stream. Ensure it is strictly isolated from strong acids or oxidizing agents to prevent violent exothermic reactions[8].

  • Satellite Accumulation Area (SAA) Storage: Collect waste in a chemically compatible container (e.g., high-density polyethylene, HDPE) at the point of generation. The container must remain tightly sealed at all times except when actively adding waste[7].

  • Labeling and Documentation: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. Clearly write the full chemical name—do not use abbreviations[7].

  • Self-Validation Check: Before sealing the container for final EHS pickup, visually inspect the container for bulging and feel the exterior for heat. A stable, room-temperature container validates that no incompatible cross-reactions are occurring inside.

  • Central Accumulation and Final Treatment: Transfer the sealed container to the Central Accumulation Area (CAA) for manifested transport[6].

  • Mechanistic Treatment (Incineration): The waste must be routed to a licensed treatment facility for high-temperature incineration. Causality: Because this compound contains nitrogen, its combustion generates toxic nitrogen oxides (NOx)[4]. Therefore, the incinerator must be 8 to chemically neutralize NOx emissions before atmospheric release[8].

WasteDisposal W1 Point of Generation (Fume Hood) W2 Waste Segregation (Halogen-free Organics) W1->W2 W3 Satellite Accumulation Area (SAA) W2->W3 W4 Central Accumulation Area (CAA) W3->W4 EHS Transfer W5 Licensed EPA/RCRA Incinerator W4->W5 Manifested Transport W6 NOx Scrubber Treatment W5->W6 Combustion Gas

Hazardous Waste Disposal and Treatment Pathway for Benzylpiperidines.

Sources

Handling

Comprehensive Safety and Handling Guide for (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals The chemical structure of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol, with its piperidine core, amino, and benzyl functional groups, suggests potential for ski...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The chemical structure of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol, with its piperidine core, amino, and benzyl functional groups, suggests potential for skin and eye irritation, respiratory tract irritation, and possible sensitization. Therefore, a cautious and well-planned approach to its handling is paramount.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the toxicological data for related compounds like 4-Amino-1-benzylpiperidine, which is known to cause severe skin burns and eye damage, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves (e.g., Neoprene). Ensure gloves are tested against relevant standards (e.g., EN 374 in Europe, US F739)[1].To prevent skin contact. Piperidine derivatives can be skin irritants and may cause sensitization upon contact.
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To protect eyes from splashes of the compound, which could cause serious eye irritation or damage[2].
Body Protection A standard laboratory coat. For larger quantities, a chemically resistant apron is recommended.To protect skin and clothing from contamination[2].
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols[2].To prevent respiratory irritation, a known hazard for similar compounds[3].
Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Operational Handling and Storage

Safe Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible[4][5]. The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to minimize exposure to dust or vapors.

    • Use a disposable weighing boat.

    • Close the primary container tightly after use.

  • During Use :

    • Avoid contact with skin, eyes, and clothing[4].

    • Do not eat, drink, or smoke in the laboratory[6][7].

    • Wash hands thoroughly after handling the compound, even if gloves were worn[4][8].

Storage Requirements

Store (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol in a tightly closed container in a cool, dry, and well-ventilated area[1][4][6]. Keep it away from incompatible substances such as strong oxidizing agents and strong acids[5].

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response

For small spills, follow these steps:

  • Evacuate : Clear the immediate area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials such as paper towels[9].

  • Collect : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[4][6].

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste[9].

  • Report : Report the spill to your supervisor and the institutional Environmental Health and Safety (EHS) office, regardless of the size[9].

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention[4].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[4][10].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[4][11].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].

Waste Disposal

All waste containing (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office[2].

  • Containerization :

    • Solid Waste : Contaminated materials such as gloves, absorbent pads, and weighing boats should be placed in a designated, labeled, and sealed container for solid hazardous waste[2][9].

    • Liquid Waste : Unused solutions or reaction mixtures should be collected in a sealed, leak-proof container labeled as hazardous waste[2].

    • Empty Containers : "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container should then be managed according to institutional guidelines[9].

  • Labeling and Storage : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols. Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and secure[2][9].

  • Final Disposal : Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste[9].

Waste_Disposal_Workflow Start Generation of Waste (Solid & Liquid) Segregate Segregate Waste Streams Start->Segregate Solid_Container Seal in Labeled Solid Waste Container Segregate->Solid_Container Solid Waste Liquid_Container Collect in Labeled Liquid Waste Container Segregate->Liquid_Container Liquid Waste Storage Store in Designated Hazardous Waste Area Solid_Container->Storage Liquid_Container->Storage Pickup Arrange for Licensed Waste Disposal Pickup Storage->Pickup

Caption: Hazardous Waste Disposal Workflow.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol and ensure a safe laboratory environment.

References

  • Cole-Parmer. (2005, January 4). Material Safety Data Sheet - N-Benzyl-4-piperidone. Retrieved from [Link]

  • Antibodies.com. (n.d.). 4-Piperidinopiperidine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PIPERIDINE - HAZARD SUMMARY. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • CPC Biotech. (2026, January 31). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

Sources

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